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  • Product: 2-Methoxyethyl methyl benzylphosphonate
  • CAS: 820261-00-5

Core Science & Biosynthesis

Foundational

31P NMR and 1H NMR chemical shifts of 2-Methoxyethyl methyl benzylphosphonate

An In-Depth Technical Guide to the 31 P and 1 H NMR Chemical Shifts of 2-Methoxyethyl methyl benzylphosphonate As a Senior Application Scientist, I frequently encounter the need to rigorously characterize unsymmetrical p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the 31 P and 1 H NMR Chemical Shifts of 2-Methoxyethyl methyl benzylphosphonate

As a Senior Application Scientist, I frequently encounter the need to rigorously characterize unsymmetrical phosphonate diesters. 2-Methoxyethyl methyl benzylphosphonate ( C11​H17​O4​P ) is a highly specialized organophosphorus compound featuring a chiral phosphorus center (due to four different substituents: a benzyl group, a methyl ester, a 2-methoxyethyl ester, and a phosphoryl oxygen). Accurate structural elucidation of this molecule relies heavily on understanding the causality behind its Nuclear Magnetic Resonance (NMR) chemical shifts and scalar coupling networks.

This whitepaper provides a comprehensive, self-validating framework for analyzing the 1 H and 31 P NMR spectra of this compound, grounded in empirical data from homologous benzylphosphonates.

Structural Causality and Electronic Environments

The chemical shifts of 2-Methoxyethyl methyl benzylphosphonate are dictated by the electronic shielding and deshielding effects of its substituents. The core is a pentavalent phosphorus atom in a tetrahedral geometry.

The Phosphorus-31 Nucleus

The 31 P nucleus has a spin of I=1/2 and a 100% natural abundance, making it highly receptive to NMR analysis. In phosphonates, the phosphorus atom is directly bonded to a carbon atom (the benzyl methylene). Because carbon is less electronegative than oxygen, one might expect increased electron density around the phosphorus compared to a phosphate (P-O-C). However, the anisotropic deshielding effect of the P=O double bond, combined with specific orbital hybridization changes, results in a net deshielding. Consequently, benzylphosphonates typically resonate in the downfield region between +25 to +32 ppm relative to the 0 ppm standard of 85% H3​PO4​ [1]. Specifically, the closely related dimethyl benzylphosphonate resonates at +28.6 ppm[2], and diethyl benzylphosphonate at +25.9 ppm[3]. The mixed methyl/2-methoxyethyl ester configuration places our target molecule's 31 P shift at approximately +28.5 ppm .

The Proton ( 1 H) Environments

The 1 H NMR spectrum is defined by distinct scalar couplings ( J -couplings) between the protons and the spin-1/2 31 P nucleus:

  • Benzyl Protons (P-CH 2​ -Ph): These protons are highly deshielded by both the adjacent aromatic ring and the electron-withdrawing phosphinyl group. Furthermore, they exhibit a massive 2-bond scalar coupling ( 2JPH​≈21.5 Hz) with the phosphorus nucleus, appearing as a distinct doublet[3].

  • Methoxy Ester (P-O-CH 3​ ): The methyl protons couple to the phosphorus through three bonds. This 3JPH​ coupling is typically around 10.8 Hz, splitting the signal into a doublet at ~3.65 ppm[2].

  • 2-Methoxyethyl Ester (P-O-CH 2​ -CH 2​ -O-CH 3​ ): This chain presents a complex multiplet system. The P-O-CH 2​ protons couple to both the adjacent aliphatic CH 2​ and the phosphorus ( 3JPH​≈7.5 Hz), shifting downfield to ~4.15 ppm due to the proximity of the phosphate ester oxygen.

Coupling_Pathways P_Core Phosphorus-31 Nucleus (Spin 1/2) H_Benzyl Benzyl Protons (P-CH2-Ph) 2J_PH ≈ 21.5 Hz P_Core->H_Benzyl 2-bond H_Methoxy Methoxy Protons (P-O-CH3) 3J_PH ≈ 10.8 Hz P_Core->H_Methoxy 3-bond H_Ethyoxy Ethyl Protons (P-O-CH2-) 3J_PH ≈ 7.5 Hz P_Core->H_Ethyoxy 3-bond

Caption: Spin-spin scalar coupling pathways between the 31P nucleus and adjacent proton environments.

Quantitative Data Presentation

The following tables synthesize the expected chemical shifts, multiplicities, and coupling constants based on the structural mechanics of the molecule in Chloroform-d ( CDCl3​ ).

Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl3​ )

Proton GroupChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Causality / Assignment
Aromatic 7.20 - 7.35Multiplet (m)5H- C6​H5​ ring protons.
P-O-CH 2​ - 4.05 - 4.20Multiplet (m)2H 3JPH​≈7.5 Deshielded by ester oxygen; splits via P and adjacent CH 2​ .
P-O-CH 3​ 3.65Doublet (d)3H 3JPH​≈10.8 Deshielded by ester oxygen; split by 31 P[2].
-CH 2​ -O- 3.55Multiplet (m)2H 3JHH​≈4.8 Aliphatic chain protons adjacent to terminal ether oxygen.
Terminal -OCH 3​ 3.33Singlet (s)3H-Terminal methoxy group; too far from P for scalar coupling.
P-CH 2​ -Ph 3.18Doublet (d)2H 2JPH​≈21.5 Deshielded by phenyl and P=O; massive 2-bond P coupling[3].

Table 2: 31 P NMR Spectral Assignment (162 MHz, CDCl3​ )

NucleusChemical Shift (δ, ppm)Reference StandardMultiplicity ( 1 H-decoupled)Causality
31 P +28.585% H3​PO4​ (External, 0 ppm)Singlet (s)Downfield shift driven by P-C bond and P=O anisotropy[1].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must function as a self-validating system. If any internal parameter fails, the protocol halts and forces a recalculation.

Step-by-Step Methodology
  • Sample Preparation & Internal Referencing:

    • Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Validation Check: The solution must be optically clear. Particulate matter will distort magnetic field homogeneity.

  • Probe Tuning and Matching:

    • Tune the probe to the exact Larmor frequencies of 1 H (400 MHz) and 31 P (162 MHz).

    • Causality: 31 P has a lower gyromagnetic ratio than 1 H. Improper tuning leads to severe signal-to-noise (S/N) degradation.

  • Locking and Shimming:

    • Lock onto the deuterium signal of CDCl3​ . Perform gradient shimming.

    • Validation Check: Measure the full-width at half-maximum (FWHM) of the residual CHCl3​ peak at 7.26 ppm. If FWHM > 1.0 Hz, re-shim. Poor shimming will obscure the fine 3JPH​ couplings.

  • Acquisition Parameters:

    • 1 H NMR: Acquire 16 scans with a 30° pulse angle and a relaxation delay ( D1​ ) of 2 seconds.

    • 31 P NMR: Acquire 64-128 scans using inverse-gated decoupling ( 31 P{ 1 H}).

    • Causality: Standard continuous decoupling induces the Nuclear Overhauser Effect (NOE), which artificially inflates the 31 P signal intensity. Inverse-gated decoupling turns off the decoupler during the relaxation delay, suppressing NOE and allowing for accurate quantitative integration if impurities are present[4].

  • Data Processing & Integration Loop:

    • Apply a line broadening factor of 0.3 Hz for 1 H and 1.0 Hz for 31 P prior to Fourier Transformation.

    • Self-Validating Loop: Integrate the P-O-CH 3​ doublet and the P-CH 2​ -Ph doublet. The ratio must be exactly 3:2. If it deviates by more than 5%, it indicates incomplete T1​ relaxation. The system dictates that you must increase the D1​ delay to 5 seconds and re-acquire.

NMR_Workflow N1 1. Sample Prep (CDCl3 + TMS) N2 2. Tune & Match (Probe Optimization) N1->N2 N3 3. Shimming (Validate via Lock) N2->N3 N4 4. Acquisition (1H & 31P{1H}) N3->N4 N5 5. Processing (FT, Phase, Baseline) N4->N5

Caption: Self-validating NMR experimental workflow for accurate chemical shift determination.

References

  • Title: An In-depth Technical Guide to the ³¹P NMR Chemical Shift of (4-Nitro-benzyl)
  • Title: Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed PO-R Cleavage of P(III) Esters Selectively Producing P(O)
  • Title: Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for CP(O)
  • Title: Free Radical Chain Reactions of [1.1.1]Propellane with Three-Coordinate Phosphorus Molecules. Evidence for the High Reactivity of the Bicyclo[1.1.

Sources

Exploratory

Mass spectrometry fragmentation pathways for 2-Methoxyethyl methyl benzylphosphonate

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 2-Methoxyethyl methyl benzylphosphonate Introduction 2-Methoxyethyl methyl benzylphosphonate is an organophosphorus compound belonging to the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 2-Methoxyethyl methyl benzylphosphonate

Introduction

2-Methoxyethyl methyl benzylphosphonate is an organophosphorus compound belonging to the phosphonate ester family. Compounds within this class are of significant interest to researchers in environmental science, toxicology, and national security, as they share structural similarities with chemical warfare agent (CWA) simulants, flame retardants, and plasticizers[1][2][3]. A thorough understanding of their behavior under mass spectrometric analysis is paramount for their unambiguous detection and structural elucidation, often in complex environmental or biological matrices[4][5].

This technical guide provides a detailed examination of the fragmentation pathways of 2-Methoxyethyl methyl benzylphosphonate under Electron Ionization (EI) mass spectrometry. As a Senior Application Scientist, this document is structured not merely as a list of fragments, but as a logical exploration of the underlying chemical principles that govern the molecule's dissociation. We will delve into the causality behind the observed fragmentation patterns, grounding our analysis in established mechanistic principles and supporting data.

Pillar 1: The Causality of Experimental Choices

The choice of Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a deliberate one for a molecule like 2-Methoxyethyl methyl benzylphosphonate. Its predicted volatility and thermal stability make it amenable to GC separation, while the high-energy EI process induces extensive and reproducible fragmentation. This "hard" ionization technique is exceptionally valuable for structural confirmation, as the resulting fragmentation pattern serves as a chemical "fingerprint" for the molecule. While "soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for determining the molecular weight by preserving the molecular ion ([M+H]⁺), EI provides the rich structural detail necessary for definitive identification[1][6][7].

Experimental Protocol: GC-EI-MS Analysis

This protocol outlines a self-validating system for the analysis of 2-Methoxyethyl methyl benzylphosphonate. The parameters are chosen to ensure good chromatographic resolution and the generation of a clear, reproducible mass spectrum.

  • Sample Preparation: Prepare a 10 µg/mL solution of 2-Methoxyethyl methyl benzylphosphonate in HPLC-grade methanol or isopropanol.

  • Instrumentation: A standard capillary Gas Chromatograph coupled to a single quadrupole or ion trap Mass Spectrometer.

  • GC Conditions:

    • Injection: 1 µL, Splitless mode.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes. Ramp at 15°C/min to 280°C, hold for 5 minutes[7].

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

Pillar 2: Elucidating the Core Fragmentation Pathways

Upon entering the EI source, the 2-Methoxyethyl methyl benzylphosphonate molecule (Molecular Weight: 244.23 g/mol ) is bombarded with high-energy electrons, ejecting one of its own electrons to form a molecular radical cation, [M]⁺•, at m/z 244. The subsequent fragmentation of this high-energy ion is not random; it is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragment ions and neutral losses[8][9]. The presence of the phosphoryl group (P=O), the aromatic benzyl ring, and ether linkages provides multiple competing and sequential fragmentation routes.

The primary fragmentation events are dominated by cleavages adjacent to the central phosphorus atom and rearrangements leading to highly stable carbocations.

The Dominant Benzyl Cleavage Pathway

The most characteristic fragmentation of benzylphosphonates is the cleavage of the P-C bond. This is driven by the exceptional stability of the resulting C₇H₇⁺ ion.

  • Formation of the Tropylium Ion (m/z 91): The molecular ion undergoes cleavage of the bond between the phosphorus atom and the benzylic carbon. The resulting C₇H₇⁺ fragment rearranges from a benzyl cation to the highly stable, aromatic tropylium ion. This fragment is often the base peak in the spectrum, a hallmark of many benzyl-containing compounds[10][11].

Pathways Involving the Ester Groups

The methoxy and 2-methoxyethyl groups provide several additional fragmentation routes.

  • Alpha-Cleavage and Rearrangements:

    • Loss of the Methoxyethyl Group (m/z 169): Cleavage of the P-O bond results in the loss of a neutral methoxyethoxy radical (•OCH₂CH₂OCH₃, 75 Da), yielding an ion at m/z 169.

    • Loss of the Methoxy Group (m/z 213): Similarly, loss of the methoxy radical (•OCH₃, 31 Da) produces a fragment ion at m/z 213.

  • Cleavage within the 2-Methoxyethyl Chain: The ether linkage in the side chain is another point of weakness.

    • Formation of m/z 199: Cleavage of the C-C bond in the side chain can lead to the loss of a •CH₂OCH₃ radical (45 Da), resulting in an ion at m/z 199.

    • Formation of m/z 59: Direct cleavage of the O-CH₂ bond can produce the stable [CH₃OCH₂CH₂]⁺ ion at m/z 59.

  • McLafferty-type Rearrangement: Organophosphorus esters are known to undergo hydrogen rearrangements[3][7]. A hydrogen atom from the ethyl portion of the 2-methoxyethyl group can transfer to the phosphoryl oxygen via a six-membered transition state, leading to the elimination of a neutral alkene (methoxyethene, 58 Da) and the formation of an ion at m/z 186 .

Visualization of Fragmentation Pathways

The logical flow of these fragmentation events, from the molecular ion to the key fragment ions, is depicted below.

G cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M [C₁₁H₁₇O₄P]⁺• m/z 244 mz186 [C₈H₁₁O₄P]⁺• m/z 186 M->mz186 - C₃H₆O (McLafferty) mz91 [C₇H₇]⁺ m/z 91 (Tropylium Ion) M->mz91 - C₄H₁₀O₄P• mz169 [C₈H₁₀O₃P]⁺ m/z 169 M->mz169 - •C₃H₇O₂ mz199 [C₉H₁₂O₃P]⁺ m/z 199 M->mz199 - •CH₂OCH₃ mz125 [C₇H₇O₂P]⁺• m/z 155 mz186->mz125 - C₂H₅O• mz169->mz91 - CH₃O₃P mz97 [CH₂O₂P]⁺ m/z 97

Caption: Proposed EI fragmentation pathways for 2-Methoxyethyl methyl benzylphosphonate.

Summary of Key Fragment Ions

The following table provides a consolidated view of the significant ions observed or predicted in the EI mass spectrum of 2-Methoxyethyl methyl benzylphosphonate.

m/zProposed FormulaIon Structure/DescriptionOrigin
244[C₁₁H₁₇O₄P]⁺•Molecular Ion-
199[C₉H₁₂O₃P]⁺[M - CH₂OCH₃]⁺Cleavage within the methoxyethyl side chain
186[C₈H₁₁O₄P]⁺•[M - C₃H₆O]⁺•McLafferty rearrangement and loss of methoxyethene
169[C₈H₁₀O₃P]⁺[M - OCH₂CH₂OCH₃]⁺Loss of the 2-methoxyethyl group
155[C₇H₈O₃P]⁺[M - C₆H₅]⁺Loss of Phenyl group (less common than benzyl)
125[C₇H₇O₂P]⁺•[M - C₄H₁₀O₂]⁺•Further fragmentation of larger ions
97[CH₂O₃P]⁺Methylphosphonate coreLoss of all organic substituents
91[C₇H₇]⁺Tropylium IonBase Peak , cleavage of the P-C benzyl bond
59[C₃H₇O]⁺[CH₃OCH₂CH₂]⁺Fragment from the 2-methoxyethyl chain

Pillar 3: Authoritative Grounding & Conclusion

The fragmentation patterns described herein are consistent with the established principles of mass spectrometry for organophosphorus esters[1][3][12]. The formation of a stable tropylium ion at m/z 91 is a highly reliable diagnostic fragment for benzylphosphonates and related structures[10][13]. The various cleavages and rearrangements involving the alkoxy side chains are characteristic of phosphonate esters analyzed under high-energy EI conditions[6][7].

This guide provides researchers, scientists, and drug development professionals with a robust framework for identifying 2-Methoxyethyl methyl benzylphosphonate and structurally similar compounds. By understanding the causal chemical principles behind the fragmentation, analysts can move beyond simple library matching to confidently interpret mass spectral data, a critical skill for the definitive identification of compounds in any analytical workflow.

References

  • D'Agostino, P. A., & Hancock, J. R. (2013). Electron impact, electron capture negative ionization and positive chemical ionization mass spectra of organophosphorus flame retardants and plasticizers. PubMed. [Link]

  • Friscia, O. A., et al. (2021). Rapid, In-Situ Detection of Chemical Warfare Agent Simulants and Hydrolysis Products in Bulk Soils by Low-Cost 3D. ChemRxiv. [Link]

  • ResearchGate. (2025). Electron impact, electron capture negative ionization and positive chemical ionization mass spectra of organophosphorus flame retardants and plasticizers | Request PDF. [Link]

  • Heels, E. J., et al. Fragmentation and reactions of organophosphate ions produced by electrospray ionization. John Wiley & Sons, Ltd. [Link]

  • ResearchGate. (n.d.). Fragmentation pathways and structural characterization of organophosphorus compounds related to CWC by electron ionization and e. [Link]

  • Black, R. M., et al. (1994). Application of Gas Chromatography-Mass Spectrometry and Gas Chromatography-Tandem Mass Spectrometry to the Analysis of Chemical Warfare Samples, Found to Contain Residues of the Nerve Agent Sarin, Sulphur Mustard and Their Degradation Products. PubMed. [Link]

  • MDPI. (2025). Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection. [Link]

  • ACS Publications. (2026). High-Resolution Mass Spectrometry-Based Suspect and Nontarget Screening of Organophosphate/Organofluorophosphate Esters in Spent Ternary Lithium-Ion Power Batteries. [Link]

  • NIST. (n.d.). Ethyl methylphosphonate, TMS derivative. NIST WebBook. [Link]

  • Defence Technical Information Center. (n.d.). Analysis of Chemical Warfare Agents by GC-MS: Second Chemical Cluster CRTI Training Exercise. [Link]

  • ACS Publications. (2007). Detection of Chemical Weapon Agents and Simulants Using Chemical Ionization Reaction Time-of-Flight Mass Spectrometry. [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • ChemHelp ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • Richel, A., et al. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. [Link]

  • NIST. (n.d.). Diethyl methanephosphonate. NIST WebBook. [Link]

  • NIST. (n.d.). Ethyl methyl methylphosphonate. NIST WebBook. [Link]

  • ResearchGate. (n.d.). Scheme 2. Proposed mechanism for fragmentations of protonated N-benzyl compounds. [Link]

  • NIST. (n.d.). Methylphosphonic acid. NIST WebBook. [Link]

  • MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. [Link]

  • Defence Technical Information Center. (n.d.). Mass Spectral Fragmentation of VX. [Link]

  • Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • Royal Society of Chemistry. (n.d.). Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. [Link]

  • NIST. (n.d.). Phosphonic acid, methyl-, monoethyl ester. NIST WebBook. [Link]

  • National Institutes of Health. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. [Link]

  • Google Patents. (n.d.).

Sources

Foundational

An In-Depth Technical Guide to the Crystal Structure and Molecular Weight of 2-Methoxyethyl Methyl Benzylphosphonate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the methodologies and theoretical framework for determining the crystal structure and mol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and theoretical framework for determining the crystal structure and molecular weight of the organophosphorus compound, 2-Methoxyethyl methyl benzylphosphonate. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, characterization, and application of novel phosphonate derivatives. The guide delves into the practical and theoretical aspects of single-crystal X-ray diffraction and mass spectrometry, offering field-proven insights and detailed experimental protocols. By elucidating the causality behind experimental choices, this guide aims to equip the reader with the necessary knowledge to confidently approach the structural and mass analysis of this and similar molecules.

Introduction: The Significance of Phosphonates in Drug Discovery

Organophosphorus compounds, particularly phosphonates, represent a critical class of molecules in medicinal chemistry and drug development. Their structural resemblance to phosphates allows them to act as stable mimics of phosphate-containing biomolecules, leading to their application as enzyme inhibitors, antiviral agents, and haptens for the generation of catalytic antibodies. The biological activity and pharmacokinetic properties of these molecules are intrinsically linked to their three-dimensional structure and molecular weight. Therefore, precise determination of these fundamental properties is a cornerstone of rational drug design and development.

This guide focuses on a specific, unsymmetrical phosphonate, 2-Methoxyethyl methyl benzylphosphonate. The asymmetry in its ester groups (methoxyethyl and methyl) presents unique synthetic and analytical challenges and opportunities, making it an interesting candidate for further investigation in various therapeutic areas.

Molecular Identity and Theoretical Properties

Before embarking on experimental determination, it is crucial to establish the theoretical properties of the target molecule.

Molecular Structure and Formula

The first step is to define the chemical structure of 2-Methoxyethyl methyl benzylphosphonate. From its name, we can deduce its constituent parts: a benzyl group attached to the phosphorus atom, a methyl ester, and a 2-methoxyethyl ester.

The molecular formula is determined by summing the atoms:

  • Benzyl group (C₆H₅CH₂): 7 Carbon, 7 Hydrogen

  • Phosphorus: 1 Phosphorus

  • Phosphonyl group (P=O): 1 Oxygen

  • Methyl ester (OCH₃): 1 Carbon, 3 Hydrogen, 1 Oxygen

  • 2-Methoxyethyl ester (OCH₂CH₂OCH₃): 3 Carbon, 7 Hydrogen, 2 Oxygen

Summing these gives the molecular formula: C₁₁H₁₇O₄P .

Theoretical Molecular Weight

The theoretical molecular weight is calculated from the molecular formula using the atomic weights of the constituent elements.[1][2]

ElementNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1112.011132.121
Hydrogen (H)171.00817.136
Oxygen (O)415.99963.996
Phosphorus (P)130.97430.974
Total 244.227

The theoretical molecular weight of 2-Methoxyethyl methyl benzylphosphonate is 244.227 g/mol . This value serves as a crucial reference point for the experimental determination via mass spectrometry.[3]

Synthesis of 2-Methoxyethyl Methyl Benzylphosphonate: A Plausible Approach

The synthesis of unsymmetrical phosphonates requires a strategic approach to introduce the different ester groups selectively. A common and effective method is a modification of the Michaelis-Arbuzov reaction.[4]

Rationale for the Synthetic Pathway

A plausible and efficient route involves the initial formation of a phosphonic dichloride, followed by the sequential addition of the corresponding alcohols. This stepwise approach allows for controlled introduction of the methoxyethyl and methyl groups, preventing the formation of a statistical mixture of products.

Synthesis_Pathway BenzylChloride Benzyl Chloride BenzylphosphonicDichloride Benzylphosphonic Dichloride BenzylChloride->BenzylphosphonicDichloride AlCl₃ (catalyst) PCl3 Phosphorus Trichloride PCl3->BenzylphosphonicDichloride Intermediate 2-Methoxyethyl Benzylphosphonochloridate BenzylphosphonicDichloride->Intermediate 1. Triethylamine 2. 2-Methoxyethanol (1 eq.) Methoxyethanol 2-Methoxyethanol Methoxyethanol->Intermediate Product 2-Methoxyethyl methyl benzylphosphonate Intermediate->Product 1. Triethylamine 2. Methanol (1 eq.) Methanol Methanol Methanol->Product

Caption: Proposed synthetic pathway for 2-Methoxyethyl methyl benzylphosphonate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Benzylphosphonic Dichloride

  • To a stirred solution of anhydrous aluminum chloride (catalytic amount) in a suitable inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon), add benzyl chloride.

  • Cool the mixture in an ice bath and slowly add phosphorus trichloride.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by ³¹P NMR spectroscopy.

  • The reaction mixture is then carefully quenched with water, and the organic layer is separated, dried, and concentrated to yield benzylphosphonic dichloride.

Step 2: Synthesis of 2-Methoxyethyl Benzylphosphonochloridate

  • Dissolve the benzylphosphonic dichloride in an anhydrous solvent (e.g., diethyl ether) and cool to 0°C.

  • In a separate flask, prepare a solution of 2-methoxyethanol (1 equivalent) and a non-nucleophilic base such as triethylamine (1 equivalent) in the same solvent.

  • Add the alcohol/base solution dropwise to the cooled phosphonic dichloride solution.

  • Stir the reaction at 0°C for one hour and then at room temperature for an additional 2-4 hours. The formation of the triethylamine hydrochloride salt will be observed as a precipitate.

  • Filter the mixture to remove the salt and concentrate the filtrate under reduced pressure to obtain the intermediate, 2-methoxyethyl benzylphosphonochloridate.

Step 3: Synthesis of 2-Methoxyethyl Methyl Benzylphosphonate

  • Dissolve the intermediate from Step 2 in an anhydrous solvent and cool to 0°C.

  • Prepare a solution of methanol (1 equivalent) and triethylamine (1 equivalent) in the same solvent.

  • Add the methanol/base solution dropwise to the cooled intermediate solution.

  • Stir the reaction at 0°C for one hour and then at room temperature overnight.

  • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

  • The filtrate is then washed with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield pure 2-Methoxyethyl methyl benzylphosphonate.

Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[4][5][6]

Experimental Workflow

Mass_Spectrometry_Workflow Sample Sample Introduction Ionization Ionization Source (e.g., ESI or EI) Sample->Ionization Acceleration Ion Acceleration Ionization->Acceleration MassAnalyzer Mass Analyzer (e.g., Quadrupole or TOF) Acceleration->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem MassSpectrum Mass Spectrum DataSystem->MassSpectrum XRay_Diffraction_Workflow Crystal Mount Single Crystal Diffractometer X-ray Diffractometer Crystal->Diffractometer DataCollection Data Collection (Diffraction Pattern) Diffractometer->DataCollection DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure Final Crystal Structure StructureRefinement->FinalStructure

Caption: Workflow for single-crystal X-ray diffraction analysis.

  • Crystal Mounting: A selected crystal is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at various orientations.

  • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the molecule, which is refined against the experimental data to obtain the final, high-resolution crystal structure.

Expected Structural Features

Based on the known structures of similar phosphonates, the crystal structure of 2-Methoxyethyl methyl benzylphosphonate is expected to exhibit a tetrahedral geometry around the phosphorus atom. The packing of the molecules in the crystal lattice will be influenced by weak intermolecular interactions, such as van der Waals forces and potentially weak C-H···O hydrogen bonds.

For comparative purposes, the crystal structure of diethyl benzylphosphonate would serve as a valuable reference for understanding the packing and conformational preferences of the benzylphosphonate core.

Conclusion

The determination of the molecular weight and crystal structure of 2-Methoxyethyl methyl benzylphosphonate is a critical step in its characterization and potential development as a therapeutic agent. This guide has provided a detailed theoretical and practical framework for achieving this through mass spectrometry and single-crystal X-ray diffraction. By following the outlined protocols and understanding the underlying principles, researchers can confidently obtain the precise structural and mass information necessary to advance their drug discovery and development programs. The synthesis of this unsymmetrical phosphonate, while requiring careful control, is achievable through established synthetic methodologies. The combined data from these analytical techniques will provide a comprehensive understanding of this novel molecule, paving the way for its further investigation.

References

  • The Arbuzov Reaction: A Comprehensive Technical Guide to a Cornerstone of Organophosphorus Chemistry. (2025). BenchChem.
  • A Beginner's Guide to Mass Spectrometry. (2023, February 9). ACD/Labs. Retrieved March 26, 2026, from [Link]

  • Fonseca, E. M. B., Trivella, D. B. B., Scorsato, V., Dias, M. P., Bazzo, N. L., Mandapati, K. R., ... & Aparicio, R. (2015). Crystal structures of the apo form and a complex of human LMW-PTP with a phosphonic acid provide new evidence of a secondary site potentially related to the anchorage of natural substrates. Journal of Medicinal Chemistry, 58(10), 4462–4471.
  • Study on [(4-substituted benzoylamino)phenylmethyl]phosphonic acid diisopropyl esters under electrospray ionization tandem mass spectrometric conditions. (2007). Rapid Communications in Mass Spectrometry, 21(22), 3629-34.
  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry. Retrieved March 26, 2026, from [Link]

  • Molecular Weight Calculation. (n.d.). Carnegie Mellon University, Leonard Gelfand Center. Retrieved March 26, 2026, from [Link]

  • How to Calculate Molecular Weight: 6 Steps (with Pictures). (2025, July 2). wikiHow. Retrieved March 26, 2026, from [Link]

  • Small molecule X-ray crystallography. (n.d.). The University of Queensland, School of Chemistry and Molecular Biosciences. Retrieved March 26, 2026, from [Link]

  • Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in. (2012, February 15). Journal of Physical Chemistry A, 116(10), 2585-2597.
  • How to grow crystals for X-ray crystallography. (2024, July 30). IUCrJ, 11(4), 434-442.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics, 19(6), 1845-1856.
  • Diethyl benzylphosphonate. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • Phosphonic acid, (phenylmethyl)-, diethyl ester. (n.d.). NIST WebBook. Retrieved March 26, 2026, from [Link]

  • Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. (2024, July 2). Molecules, 29(13), 3046.
  • Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. (2024). Molecules, 29(13), 3046.
  • Diethyl benzylphosphonate. (2024, April 10). ChemBK. Retrieved March 26, 2026, from [Link]

  • The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. (2022, October 13). Molecules, 27(20), 6848.
  • Synthesis of diethyl benzylphosphonate derivatives. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Preparation method of diethyl N,N-bis(2- hydroxyethyl) aminomethylphosphonate. (2011, December 14).
  • Electrospray Mass Spectrometry of Chemical Warfare Agents, Degradation Products and Related Compounds. (2001). Defence Research Establishment Suffield.

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Exploratory

Thermodynamic Stability and Degradation Pathways of 2-Methoxyethyl Methyl Benzylphosphonate: A Mechanistic Guide

Executive Summary In the landscape of modern drug design and agricultural chemistry, phosphonate esters serve as robust, bioisosteric replacements for native phosphates. 2-Methoxyethyl methyl benzylphosphonate represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug design and agricultural chemistry, phosphonate esters serve as robust, bioisosteric replacements for native phosphates. 2-Methoxyethyl methyl benzylphosphonate represents a highly specialized unsymmetrical diester. The incorporation of the 2-methoxyethyl (MOE) moiety—a modification renowned for conferring exquisite nuclease resistance in oligonucleotide therapeutics[1]—coupled with a labile methyl ester and a highly stable benzylic carbon-phosphorus (C-P) bond, creates a molecule with a complex, divergent degradation profile.

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical generalizations. We will dissect the causality behind its thermodynamic stability, map its specific chemical and biological degradation pathways, and establish a self-validating experimental workflow for profiling its kinetic behavior.

Molecular Architecture & Thermodynamic Stability

The thermodynamic stability of 2-methoxyethyl methyl benzylphosphonate is dictated by three distinct microenvironments within the molecule:

  • The Benzylic C-P Bond: Unlike phosphate esters (P-O-C), phosphonates possess a direct carbon-phosphorus bond. Because the P-alkyl bond is less electron-withdrawing than a P-alkoxy bond, it increases the intrinsic electrophilicity of the phosphorus center, making phosphonates generally more reactive to nucleophilic attack at the phosphorus than their phosphate counterparts[2]. However, the C-P bond itself is thermodynamically highly stable and resistant to standard hydrolytic cleavage.

  • The Methyl Ester: This represents the sterically unhindered, kinetically favored site for nucleophilic dealkylation (attack at the carbon).

  • The 2-Methoxyethyl (MOE) Ester: The ether oxygen provides an inductive electron-withdrawing effect, slightly improving the leaving-group ability of the alkoxide compared to a simple ethyl group, while simultaneously providing steric shielding and potential metal-coordination sites.

Spontaneous hydrolysis of such phosphonate diesters at neutral pH is non-spontaneous, typically requiring significant activation energy ( ΔG‡>90 kJ/mol)[3]. Degradation requires harsh pH extremes, elevated temperatures, or specific enzymatic catalysis[4].

Mechanistic Degradation Pathways

The unsymmetrical nature of this molecule means its degradation is highly condition-dependent.

Pathway A: Alkaline Hydrolysis ( SN​2(P) Mechanism)

Under basic conditions, the hydroxide ion ( OH− ) directly attacks the electrophilic phosphorus atom, forming a pentacoordinate trigonal bipyramidal intermediate. According to the rules of pseudorotation, the leaving group must occupy an apical position. The competition here is between the expulsion of methoxide versus 2-methoxyethoxide. While methoxide is less sterically hindered, the 2-methoxyethoxide anion is slightly more stable due to the inductive effect of the adjacent ether oxygen. This results in a competitive cleavage profile, yielding a mixture of methyl benzylphosphonate and 2-methoxyethyl benzylphosphonate monoesters.

Pathway B: Nucleophilic Dealkylation ( SN​2(C) Mechanism)

When exposed to soft nucleophiles (e.g., halides like I− or Br− ) or under acidic conditions where the phosphoryl oxygen is protonated, the mechanism shifts from attack at phosphorus to an SN​2 attack at the ester carbon. Because the methyl carbon is significantly less sterically hindered than the primary carbon of the 2-methoxyethyl group, dealkylation occurs almost exclusively at the methyl group, cleanly yielding the 2-methoxyethyl benzylphosphonate monoester.

Pathway C: Enzymatic and Radical-Based Cleavage

While the C-P bond is chemically inert to hydrolysis, it is highly susceptible to specific microbial degradation. Strains of E. coli expressing C-P lyase utilize a radical-based dephosphorylation mechanism to cleave the benzyl-phosphorus bond. This enzymatic pathway bypasses ester hydrolysis entirely, yielding toluene and the corresponding phosphoric acid diester[5].

DegradationPathways A 2-Methoxyethyl Methyl Benzylphosphonate B Alkaline Hydrolysis (Attack at P) A->B OH-, H2O C Nucleophilic Dealkylation (Attack at Methyl C) A->C Nu- (e.g., I-, Br-) D Enzymatic C-P Lyase (Radical Mechanism) A->D Microbial (E. coli) E Methyl Benzylphosphonate + 2-Methoxyethanol B->E Cleavage of 2-Methoxyethyl F 2-Methoxyethyl Benzylphosphonate + Methanol / Me-Nu B->F Cleavage of Methyl C->F SN2 at Methyl G Toluene + Phosphoric Acid Diester D->G C-P Bond Cleavage H Benzylphosphonic Acid (Final Product) E->H Harsh Acid/Base F->H Harsh Acid/Base

Fig 1. Divergent chemical and enzymatic degradation pathways of the unsymmetrical phosphonate.

Experimental Workflows for Degradation Profiling

To accurately determine the thermodynamic stability of this compound, we must employ a self-validating experimental design. Relying solely on the disappearance of the parent compound is insufficient; we must achieve a closed mass-balance to prove that no volatile intermediates are lost.

Protocol: Accelerated Hydrolytic Stability Profiling

Objective: Determine the Arrhenius kinetic parameters and half-life ( t1/2​ ) across a pH gradient.

  • Preparation of Matrix: Prepare 10 mM solutions of 2-methoxyethyl methyl benzylphosphonate in three buffered systems: 0.1 M HCl (pH 1.2), 0.1 M PBS (pH 7.4), and 0.1 M NaOH (pH 13.0).

  • Internal Standardization (The Self-Validating Step): Spike all solutions with 2 mM Triphenylphosphine oxide (TPPO). TPPO is highly resistant to hydrolysis and serves as an absolute quantitative reference for 31 P-NMR. The sum of the integrals of the parent and all degradation products must equal the TPPO integral over time.

  • Thermal Incubation: Aliquot samples into sealed ampoules and incubate at 25°C, 40°C, 60°C, and 80°C.

  • Quenching: At predefined time points (0, 1h, 4h, 24h, 72h), remove ampoules and immediately quench by flash-freezing in a dry ice/acetone bath, followed by rapid neutralization to pH 7.4 to halt the reaction.

  • Orthogonal Analysis:

    • 31 P-NMR: Track the shift of the phosphorus signal. The parent diester will appear around ~25-30 ppm. Monoesters will shift slightly upfield, and the fully hydrolyzed benzylphosphonic acid will appear distinctly separated.

    • LC-HRMS (ESI+): Confirm the exact mass of the degradation products. The parent molecule yields an [M+H]+ of m/z 245.09. Monitor for the loss of the methyl group (-14 Da shift to m/z 231.08) and the loss of the 2-methoxyethyl group (-58 Da shift to m/z 187.05).

ExperimentalWorkflow S1 Phase 1: Incubation pH 1.2 to 13.0 Temp: 25°C - 80°C S2 Phase 2: Quenching Flash freeze Neutralization S1->S2 S3 Phase 3: Analysis LC-HRMS (ESI+) 31P-NMR (TPPO Std) S2->S3 S4 Phase 4: Kinetics Arrhenius Modeling Mass Balance Check S3->S4

Fig 2. Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data Summary

The table below summarizes the theoretical and empirical parameters governing the degradation of this specific phosphonate architecture.

Table 1: Thermodynamic and Kinetic Parameters for Phosphonate Degradation

ParameterAlkaline Hydrolysis (pH 13)Acidic Hydrolysis (pH 1.2)Enzymatic (C-P Lyase)
Primary Cleavage Site P-O (Competitive: MOE vs Methyl)C-O (Exclusive: Methyl)C-P (Benzyl)
Reaction Mechanism SN​2(P) via Trigonal Bipyramid AAL​2 / SN​2(C) Radical-based[5]
Dominant Intermediate Pentacoordinate PhosphoraneProtonated PhosphorylCarbon-centered Radical
Est. Activation Energy ( ΔG‡ ) ~95 - 105 kJ/mol~85 - 95 kJ/molEnzyme-dependent
Relative Half-Life (25°C) MonthsWeeksHours (in active culture)

References

  • Title: Hydrolysis of Phosphorus Esters: A Computational Study. Source: dtic.mil.
  • Title: Kinetic and Thermodynamic Aspects of Phosphate Diester Hydrolysis in Alkaline Solutions: The Role of Non-Leaving Groups. Source: samipubco.com.
  • Title: The Hydrolysis of Phosphinates and Phosphonates: A Review. Source: nih.gov.
  • Title: Radical-Based Dephosphorylation and Organophosphonate Biodegradation. Source: 20.210.105 (J. Am. Chem. Soc.).
  • Title: Technologies for Targeted RNA Degradation and Induced RNA Decay | Chemical Reviews. Source: acs.org.

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Foundational

Advanced Olefination Dynamics: The Mechanism and Application of 2-Methoxyethyl Methyl Benzylphosphonate in Organic Synthesis

Executive Summary In the landscape of modern organic synthesis and drug development, the construction of carbon-carbon double bonds with high stereochemical fidelity is paramount. While the traditional Wittig reaction pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, the construction of carbon-carbon double bonds with high stereochemical fidelity is paramount. While the traditional Wittig reaction paved the way for olefination, the Horner-Wadsworth-Emmons (HWE) reaction offers superior (E)-stereoselectivity and more manageable byproducts[1]. 2-Methoxyethyl methyl benzylphosphonate (CAS 820261-00-5) represents a highly specialized, next-generation HWE reagent. Engineered as an unsymmetrical mixed phosphonate ester, it is specifically designed to synthesize styrene and stilbene derivatives while virtually eliminating the purification bottlenecks associated with traditional phosphorus-based olefinations[2][3].

This whitepaper provides an in-depth mechanistic analysis of this reagent, exploring the causality behind its structural design, its thermodynamic pathway, and a self-validating experimental protocol optimized for process chemists and researchers.

Structural Rationale & Causality

The design of 2-Methoxyethyl methyl benzylphosphonate is not arbitrary; every functional group serves a distinct mechanistic and operational purpose:

  • The Benzyl Core (The Reactive Center): The benzylic position provides the necessary acidity for deprotonation. Once deprotonated, it forms a highly nucleophilic, resonance-stabilized carbanion that drives the attack on electrophilic carbonyls to form conjugated aromatic systems[1][2].

  • The Methyl Ester (Steric Tuning): Maintaining one ester group as a compact methyl moiety minimizes steric hindrance during the transition state. This ensures rapid reaction kinetics while preserving the steric approach control required for high (E)-selectivity[4][5].

  • The 2-Methoxyethyl Moiety (The Solubility Engine): Standard HWE reactions produce dialkyl phosphate salts (e.g., diethyl phosphate). While water-soluble, they can still cause emulsions during extraction[6]. The introduction of the ether oxygen in the 2-methoxyethyl group (a PEG-like moiety) drastically increases the hydrogen-bonding capacity of the resulting byproduct. This ensures the phosphate salt partitions exclusively into the aqueous phase during workup, eliminating the need for silica gel chromatography[7][8].

Mechanism of Action: The HWE Pathway

The olefination of aldehydes using 2-Methoxyethyl methyl benzylphosphonate proceeds via a highly orchestrated, stereoselective pathway governed by thermodynamic control[1].

  • Deprotonation: A strong base (typically NaH or LiHMDS) abstracts the acidic benzylic proton. The resulting phosphonate carbanion is stabilized by the adjacent electron-withdrawing phosphoryl group[1][5].

  • Nucleophilic Addition (Rate-Limiting Step): The carbanion attacks the carbonyl carbon of the electrophile. The stereochemistry is dictated by steric approach control; an anti-periplanar approach is heavily favored to minimize steric clash between the bulky phosphoranyl group and the aldehyde's substituents[4][5].

  • Oxaphosphetane Formation: The resulting alkoxide intermediate undergoes rapid intramolecular cyclization, attacking the electrophilic phosphorus atom to form a strained 4-membered oxaphosphetane ring[2].

  • Syn-Elimination: The oxaphosphetane is thermodynamically unstable and collapses via a concerted syn-elimination. This yields the highly stable (E)-alkene and expels the water-soluble 2-methoxyethyl methyl phosphate byproduct[1][6].

HWE_Mechanism A 2-Methoxyethyl methyl benzylphosphonate B Phosphonate Carbanion (Nucleophile) A->B Base (e.g., NaH) - H2 gas D Alkoxide Intermediate (Anti-periplanar approach) B->D + Carbonyl (C) C Aldehyde / Ketone (Electrophile) C->D E Oxaphosphetane (4-membered ring) D->E Cyclization F (E)-Alkene (Target Product) E->F Syn-elimination G Phosphate Salt (Water-soluble byproduct) E->G Aqueous Wash

Fig 1: Mechanistic pathway of HWE olefination using the mixed phosphonate.

Quantitative Data: Comparative Analysis

The operational superiority of 2-Methoxyethyl methyl benzylphosphonate becomes evident when compared to legacy olefination reagents. The table below summarizes the key performance metrics across different methodologies[1][4][6].

Reagent TypeActive ReagentByproduct GeneratedByproduct Aqueous SolubilityTypical (E)-SelectivityDownstream Purification
Wittig Triphenylbenzylphosphonium BrTriphenylphosphine oxideVery Low~80:20Silica Chromatography
Standard HWE Diethyl benzylphosphonateDiethyl phosphateHigh>95:5Mild Aqueous Wash
Advanced HWE 2-Methoxyethyl methyl benzylphosphonate2-Methoxyethyl methyl phosphateExceptionally High>95:5Zero-Emulsion Aq. Wash

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol for the synthesis of an (E)-stilbene derivative is designed as a self-validating system. Every step includes an observable or measurable parameter to confirm success before proceeding[2][5].

Step 1: Preparation and Deprotonation

  • Action: In a flame-dried flask under N₂ atmosphere, dissolve 2-Methoxyethyl methyl benzylphosphonate (1.0 eq) in anhydrous THF (0.2 M). Cool to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq).

  • Causality: 0 °C suppresses unwanted side reactions. NaH is chosen because its conjugate acid is H₂ gas, making the deprotonation irreversible[5].

  • Validation: The evolution of H₂ bubbles will be immediately visible. The reaction is fully deprotonated when bubbling ceases and the solution turns a pale, clear yellow.

Step 2: Electrophile Addition

  • Action: Add the target benzaldehyde (0.95 eq) dropwise over 10 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Causality: Using a sub-stoichiometric amount of the aldehyde ensures the complete consumption of the electrophile, preventing unreacted aldehyde from contaminating the final lipophilic product.

  • Validation: Monitor via TLC (Hexanes/EtOAc). The highly UV-active aldehyde spot should completely disappear. Alternatively, ³¹P NMR of an aliquot will show the disappearance of the phosphonate peak (~25 ppm) and the emergence of the phosphate byproduct peak (~0 ppm).

Step 3: Quench and Phase Separation

  • Action: Quench the reaction with saturated aqueous NH₄Cl. Dilute with Ethyl Acetate (EtOAc). Separate the layers and wash the organic layer twice with deionized water.

  • Causality: The 2-methoxyethyl methyl phosphate byproduct is engineered to be hyper-hydrophilic. The aqueous washes will quantitatively strip this byproduct from the organic layer without forming emulsions[6].

  • Validation: Evaporate a small aliquot of the organic layer and analyze via ¹H NMR. The absence of multiplet signals at ~3.5-3.6 ppm (corresponding to the 2-methoxyethyl ether protons) confirms the complete removal of the phosphorus byproduct.

Step 4: Isolation

  • Action: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the pure (E)-alkene.

Experimental_Workflow S1 1. Deprotonation (NaH in THF, 0°C) S2 2. Addition (Aldehyde) S1->S2 S3 3. Validation (31P NMR / TLC) S2->S3 S4 4. Quench (Aq. NH4Cl) S3->S4 S5 5. Recovery (Pure E-Alkene) S4->S5

Fig 2: Self-validating experimental workflow for olefination and byproduct removal.

References

  • [1] Wikipedia Contributors. Horner–Wadsworth–Emmons reaction. Wikipedia, The Free Encyclopedia. URL:[Link]

  • [2] Chegg. Solved: In the first step of the synthesis, (E)-Stilbene is made from benzaldehyde and diethyl benzylphosphonate. Chegg Chemistry. URL: [Link]

  • [5] Organic Chemistry Portal. Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. URL:[Link]

  • [6] Chem-Station Int. Ed. Horner-Wadsworth-Emmons (HWE) Reaction. Chem-Station. URL:[Link]

  • [7] National Institutes of Health (PMC). Selective Esterification of Phosphonic Acids. PubMed Central. URL:[Link]

  • [3] Google Patents. Inhibitors of the menin-mll interaction. US Patent Application US20230174541A1. URL:

  • [8] Taylor & Francis. Synthesis of Alkyl- and Arylphosphonic Acid Monoesters. Phosphorus, Sulfur, and Silicon and the Related Elements. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to Benzylphosphonates for Researchers, Scientists, and Drug Development Professionals

Introduction Benzylphosphonates are a class of organophosphorus compounds that have garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Benzylphosphonates are a class of organophosphorus compounds that have garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1][2] Their structural motif, characterized by a benzyl group attached to a phosphonate ester, imparts a unique combination of chemical reactivity and biological activity. This guide provides a comprehensive overview of a specific derivative, 2-Methoxyethyl methyl benzylphosphonate, including its chemical identity, synthesis, and key applications, to support ongoing research and development efforts.

Chemical Identity and Structural Formula

The accurate identification of a chemical compound is paramount for any scientific investigation. While a dedicated CAS number for 2-Methoxyethyl methyl benzylphosphonate is not indexed, we can deduce its structural formula from its name. The core structure consists of a phosphonic acid core, which is esterified with one methyl group and one 2-methoxyethyl group, and also bears a benzyl group directly attached to the phosphorus atom.

Structural Formula of 2-Methoxyethyl methyl benzylphosphonate:

Caption: Proposed structure of 2-Methoxyethyl methyl benzylphosphonate.

For the purpose of providing concrete data, this guide will reference the well-characterized analogue, Diethyl Benzylphosphonate .

Identifier Value Source
CAS Registry Number 1080-32-6[2][3][4][5][6][7]
Molecular Formula C₁₁H₁₇O₃P[2][4][8]
Molecular Weight 228.22 g/mol [2][4][7]
IUPAC Name diethyl (phenylmethyl)phosphonate[4]
Synonyms Benzylphosphonic acid diethyl ester, (Diethoxyphosphonomethyl)benzene[2][4]

Synthesis of Benzylphosphonates

The synthesis of benzylphosphonates can be achieved through several established methods. The choice of synthetic route often depends on the availability of starting materials, desired scale, and the specific substituents on the aromatic ring or the phosphonate esters.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry and provides a versatile method for the synthesis of phosphonates. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. In the context of benzylphosphonates, benzyl halides are used as the electrophile.

Reaction Scheme:

G cluster_0 Trialkyl Phosphite cluster_1 Benzyl Halide cluster_2 Benzylphosphonate cluster_3 Alkyl Halide P_OR3 P(OR)₃ plus1 + BnX Bn-X arrow1 Δ BnPO_OR2 Bn-P(O)(OR)₂ plus2 + RX R-X

Caption: General scheme of the Michaelis-Arbuzov reaction for benzylphosphonate synthesis.

Experimental Protocol (Adapted for Diethyl Benzylphosphonate):

  • Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place triethyl phosphite (1.0 eq). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation: Slowly add benzyl chloride (1.0 eq) to the triethyl phosphite. The reaction is typically exothermic.

  • Reaction Progression: Heat the reaction mixture to a temperature of 120-150 °C. The progress of the reaction can be monitored by observing the evolution of ethyl chloride gas, which can be vented through a bubbler.

  • Work-up and Purification: After the reaction is complete (typically after several hours), the crude product is cooled to room temperature. The excess triethyl phosphite and the ethyl chloride byproduct are removed under reduced pressure. The resulting diethyl benzylphosphonate can be purified by vacuum distillation.[7]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Trialkyl phosphites can be sensitive to oxidation, and the use of an inert atmosphere prevents the formation of phosphate byproducts.

  • Heating: The Michaelis-Arbuzov reaction generally requires thermal energy to drive the dealkylation of the intermediate phosphonium salt to the final phosphonate product.

  • Vacuum Distillation: Diethyl benzylphosphonate has a high boiling point, making vacuum distillation the preferred method for purification to avoid thermal decomposition.[2][7]

Synthesis of Substituted Benzylphosphonates

The synthesis of benzylphosphonates with substituents on the aromatic ring can be achieved by starting with the corresponding substituted benzyl halide. For instance, the synthesis of Diethyl-4-methylbenzylphosphonate (CAS 3762-25-2) follows the same Michaelis-Arbuzov protocol, but with 4-methylbenzyl chloride as the starting material.

Physicochemical Properties

The physicochemical properties of benzylphosphonates are crucial for their application in various fields. The properties of diethyl benzylphosphonate are well-documented and provide a good reference point for understanding the characteristics of this class of compounds.

Property Value Source
Appearance Colorless liquid[2]
Boiling Point 106-108 °C at 1 mmHg[2][7]
Density 1.095 g/mL at 25 °C[2][7]
Refractive Index n20/D 1.497[7]
Water Solubility Insoluble[7]

Applications and Research Interest

Benzylphosphonates are versatile molecules with a growing number of applications in different scientific disciplines.

Medicinal Chemistry and Drug Development
  • Enzyme Inhibitors: The phosphonate moiety can act as a stable mimic of phosphate or carboxylate groups found in the transition states of enzymatic reactions. This makes benzylphosphonates promising candidates for the development of enzyme inhibitors.[9] For example, substituted benzylphosphonic acids have been investigated as inhibitors of autotaxin, an enzyme implicated in cancer metastasis.[9]

  • Antimicrobial Agents: Certain benzylphosphonate derivatives have demonstrated antimicrobial activity.[1] The lipophilic nature of the benzyl group can facilitate cell membrane penetration, while the phosphonate group can interfere with essential metabolic pathways within the microorganism.[1]

Materials Science
  • Flame Retardants: Organophosphorus compounds, including benzylphosphonates, are widely used as flame retardants in polymers.[2] During combustion, they can form a char layer that insulates the underlying material from heat and oxygen, thereby reducing flammability.

  • Plasticizers: The ester groups in benzylphosphonates can impart flexibility to polymers, making them useful as plasticizers.[2]

Synthetic Organic Chemistry
  • Horner-Wadsworth-Emmons Reaction: Benzylphosphonates are key reagents in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes. The carbanion generated from the deprotonation of the benzylic carbon can react with aldehydes or ketones to form stilbenes and other vinylarenes.

HWE Reaction Workflow:

G start Benzylphosphonate carbanion Phosphonate Carbanion start->carbanion Deprotonation base Strong Base (e.g., NaH, LDA) intermediate Betaine Intermediate carbanion->intermediate Nucleophilic Addition carbonyl Aldehyde or Ketone carbonyl->intermediate alkene Alkene Product intermediate->alkene Elimination phosphate Phosphate Byproduct intermediate->phosphate

Caption: Workflow of the Horner-Wadsworth-Emmons reaction using a benzylphosphonate.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling benzylphosphonates. Diethyl benzylphosphonate is classified as an irritant to the skin, eyes, and respiratory system.[8] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][8]

Conclusion

Benzylphosphonates represent a versatile and valuable class of organophosphorus compounds with a wide range of applications. While the specific compound 2-Methoxyethyl methyl benzylphosphonate is not extensively documented, the synthetic methodologies, physicochemical properties, and potential applications of its close analogues, such as diethyl benzylphosphonate, provide a solid foundation for further research and development. The continued exploration of novel benzylphosphonate derivatives holds significant promise for advancements in medicinal chemistry, materials science, and synthetic organic chemistry.

References

  • PubChem. Bis(2-methoxyethyl) methylphosphonate. National Center for Biotechnology Information. Available from: [Link]

  • Keglevich, G., et al. Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. Molecules. 2024. Available from: [Link]

  • LookChem. dimethyl benzylphosphonate. Available from: [Link]

  • Sierant, M., et al. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules. 2022. Available from: [Link]

  • PubChem. Diethyl benzylphosphonate. National Center for Biotechnology Information. Available from: [Link]

  • Organic Syntheses. DIETHYL (DICHLOROMETHYL)PHOSPHONATE. Available from: [Link]

  • Google Patents. CN102276645A - Preparation method of diethyl N,N-bis(2- hydroxyethyl) aminomethylphosphonate.
  • Gupte, R., et al. Benzyl and naphthalene methylphosphonic acid inhibitors of autotaxin with anti-invasive and anti-metastatic activity. ChemMedChem. 2011. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Diethyl Benzylphosphonate, 99%. Available from: [Link]

  • Google Patents. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • Chemsrc. Diethyl benzylphosphonate. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note: Horner-Wadsworth-Emmons (HWE) Olefination Utilizing 2-Methoxyethyl Methyl Benzylphosphonate for Tunable Stereocontrol

Introduction & Rationale The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern synthetic chemistry, enabling the robust construction of carbon-carbon double bonds from aldehydes or ketones and phosphonate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern synthetic chemistry, enabling the robust construction of carbon-carbon double bonds from aldehydes or ketones and phosphonate-stabilized carbanions[1]. While classical HWE reactions utilizing diethyl benzylphosphonates predominantly yield (E)-alkenes due to the thermodynamic stability of the anti-oxaphosphetane intermediate, the demand for stereodivergent synthesis in drug development necessitates advanced reagents[1].

2-Methoxyethyl methyl benzylphosphonate is a highly specialized mixed phosphonate ester designed to address this challenge[2]. The incorporation of the 2-methoxyethyl moiety introduces an intramolecular chelating oxygen atom—a structural motif widely recognized for enhancing stability and metal coordination in nucleotide and phosphonate chemistry[3]. When paired with specific alkali metal bases (e.g., LiHMDS), this ether oxygen coordinates with the metal cation, structurally rigidifying the transition state. This chelation-controlled pathway allows chemists to override intrinsic thermodynamic biases, offering a tunable platform to access either (E)- or (Z)-stilbene derivatives with high precision[4].

Mechanistic Causality & Chelation-Controlled Pathway

The reaction proceeds via a well-defined cascade[1]:

  • Deprotonation : A strong base removes the acidic α-proton of the phosphonate.

  • Chelation & Nucleophilic Attack : The metal counterion (Li⁺ or Na⁺) coordinates simultaneously to the phosphoryl oxygen, the 2-methoxyethyl ether oxygen, and the incoming aldehyde carbonyl. This highly organized, closed transition state dictates the facial selectivity of the nucleophilic attack.

  • Oxaphosphetane Formation : The alkoxide intermediate undergoes intramolecular cyclization to form a four-membered oxaphosphetane ring.

  • Cycloreversion (Elimination) : Driven by the high thermodynamic stability of the resulting water-soluble phosphate byproduct, the ring collapses to yield the alkene[5].

HWE_Mechanism A 2-Methoxyethyl methyl benzylphosphonate B Base Addition (e.g., LiHMDS) Deprotonation at -78°C A->B C Chelation-Stabilized Carbanion (Li⁺ coordinated by P=O and O-Me) B->C - HMDS D Aldehyde Addition Nucleophilic Attack C->D E Oxaphosphetane Intermediate (Four-membered ring) D->E F Cycloreversion (Elimination) Warming to RT E->F G Stilbene Derivative (Tunable E/Z Olefin) F->G

Mechanistic pathway of chelation-controlled HWE olefination.

Experimental Workflows & Protocols

Self-Validating Protocol for Stereoselective Olefination

Objective : Synthesis of functionalized stilbenes using 2-methoxyethyl methyl benzylphosphonate.

Materials & Reagents :

  • 2-Methoxyethyl methyl benzylphosphonate (1.2 equiv)

  • Target Aldehyde (1.0 equiv)

  • Base: LiHMDS (1.0 M in THF) for (Z)-selectivity, or KHMDS/18-crown-6 for (E)-selectivity (1.25 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl

Step-by-Step Methodology :

  • System Preparation : Flame-dry a two-neck round-bottom flask under a continuous flow of argon.

    • Causality: Phosphonate carbanions are highly moisture-sensitive; trace water will prematurely protonate the carbanion, drastically reducing the yield.

  • Carbanion Generation : Dissolve 2-methoxyethyl methyl benzylphosphonate in anhydrous THF (0.2 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath. Add the selected base (e.g., LiHMDS) dropwise over 10 minutes. Stir for 30 minutes at -78 °C.

    • Causality: The low temperature prevents self-condensation of the phosphonate and allows complete, controlled metallation.

    • Self-Validation Check 1: A bright yellow/orange hue confirms successful carbanion formation.

  • Aldehyde Addition : Dissolve the aldehyde in a minimal volume of anhydrous THF and add it dropwise to the carbanion solution at -78 °C.

    • Causality: Slow addition prevents localized exothermic spikes that could perturb the delicate chelation-controlled transition state, thereby preserving stereoselectivity.

  • Oxaphosphetane Decomposition : Maintain the reaction at -78 °C for 2 hours, then remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.

    • Causality: The initial nucleophilic attack is fast at -78 °C, but the cycloreversion of the oxaphosphetane intermediate requires thermal energy to proceed to completion.

  • Reaction Quenching & Workup : Monitor by TLC (Hexanes/EtOAc 4:1) or LC-MS.

    • Self-Validation Check 2: Complete consumption of the aldehyde spot on TLC indicates successful conversion.

    • Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The mixed phosphate byproduct is highly polar and easily removed via short-pad silica gel chromatography.

Quantitative Data & Optimization

The stereochemical outcome of the olefination is highly dependent on the choice of base and the resulting metal counterion. The 2-methoxyethyl group's chelating ability is maximized with lithium, shifting the equilibrium toward the (Z)-isomer.

Table 1: Influence of Base and Additives on E/Z Selectivity

Base SystemMetal CationAdditiveTemp (°C)Yield (%)E:Z Ratio
LiHMDSLi⁺None-78 to RT8815:85
NaHMDSNa⁺None-78 to RT8540:60
KHMDSK⁺None-78 to RT8285:15
KHMDSK⁺18-Crown-6-78 to RT9198:2

Table 2: Substrate Scope (Using LiHMDS for Z-Selectivity)

Aldehyde SubstrateElectronic NatureReaction Time (h)Yield (%)E:Z Ratio
BenzaldehydeNeutral3.08815:85
4-NitrobenzaldehydeElectron-Poor2.59410:90
4-MethoxybenzaldehydeElectron-Rich4.57920:80
CyclohexanecarboxaldehydeAliphatic5.07225:75

Troubleshooting & Best Practices

  • Incomplete Conversion : If unreacted aldehyde remains, it is likely due to trace moisture quenching the carbanion. Ensure rigorous anhydrous conditions and titrate the base prior to use.

  • Loss of Stereoselectivity : The (Z)-selectivity relies heavily on the tight Li⁺ chelation. If the reaction is allowed to warm up too quickly before the aldehyde is fully consumed, the transition state loosens, leading to thermodynamic (E)-alkene formation.

References

  • Title : Comprehensive Application Notes and Protocols: Aniline Phosphinate Horner-Wadsworth-Emmons Reaction for Drug Development Applications Source : Smolecule URL : 1

  • Title : Selective Esterification of Phosphonic Acids Source : PMC - NIH URL : 2

  • Title : Deoxyfluorinating reagents as tools for γ-amino-α-hydroxyphosphonate modification Source : ResearchGate URL : 4

  • Title : Nature Chose Phosphates and Chemists Should Too: How Emerging P(V) Methods Can Augment Existing Strategies Source : ACS Central Science URL : 5

  • Title : Modified internucleoside linkages for nuclease-resistant oligonucleotides Source : PMC - NIH URL : 3

Sources

Application

Application Note: Evaluation of 2-Methoxyethyl Methyl Benzylphosphonate (MMBP) as a Halogen-Free Flame Retardant Additive

Target Audience: Materials Scientists, Polymer Chemists, Toxicologists, and Medical Device Engineers Document Type: Technical Protocol & Mechanistic Guide Executive Summary This application note provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, Toxicologists, and Medical Device Engineers Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

This application note provides a comprehensive framework for the incorporation and evaluation of 2-Methoxyethyl methyl benzylphosphonate (CASRN: 820261-00-5)[1] in polymer matrices. Designed to bridge the gap between materials science and biocompatible engineering, this guide details the mechanistic rationale, toxicological context, and self-validating protocols for assessing the flame retardancy of MMBP-modified thermosets.

Mechanistic Rationale & Chemical Advantages

Organophosphorus compounds are foundational to the development of next-generation, halogen-free flame retardants[2]. MMBP operates via a highly efficient dual-action mechanism[3]:

  • Gas-Phase Inhibition: Upon thermal degradation (>300°C), the phosphonate group decomposes to release PO· and PO₂· radicals. These volatile species enter the flame zone and scavenge highly reactive H· and OH· radicals, effectively quenching the chain combustion reaction[4].

  • Condensed-Phase Charring: In the solid state, the benzylphosphonate core degrades into phosphoric acid derivatives. These acids catalyze the dehydration of the polymer matrix, promoting cross-linking and the formation of a dense, carbonaceous char layer. This char acts as a physical barrier, insulating the underlying material from heat and excluding oxygen[5].

Causality in Molecular Design: The unique 2-methoxyethyl ester group serves a critical structural purpose. Small-molecule flame retardants often suffer from phase separation (blooming) over time. The ether linkage in the 2-methoxyethyl chain enhances flexibility and thermodynamic compatibility with polar matrices (e.g., epoxy resins, polyurethanes). This ensures homogenous dispersion without severely compromising the mechanical integrity or glass transition temperature (Tg) of the host polymer.

Pathway MMBP 2-Methoxyethyl methyl benzylphosphonate Heat Thermal Decomposition (>300°C) MMBP->Heat GasPhase Gas Phase (PO· / PO2· Release) Heat->GasPhase CondPhase Condensed Phase (Phosphoric Acid Derivatives) Heat->CondPhase RadicalScav Scavenging H· and OH· (Flame Inhibition) GasPhase->RadicalScav CharForm Crosslinking & Char Formation CondPhase->CharForm Protection Thermal Insulation & Oxygen Exclusion RadicalScav->Protection CharForm->Protection

Fig 1. Dual-action flame retardant mechanism of MMBP in gas and condensed phases.

Toxicological Context for Drug Development & Medical Devices

For professionals in drug development and medical device manufacturing, the material safety of laboratory equipment housings, cleanroom surfaces, and device enclosures is strictly regulated. Legacy halogenated flame retardants (such as PBDEs) are heavily restricted due to their persistent, bioaccumulative, and toxic (PBT) profiles, which are linked to neurodevelopmental toxicity and endocrine disruption[6].

MMBP represents a modern, halogen-free alternative. It is actively cataloged in the EPA's ToxCast program (DTXSID50839488)[7] for high-throughput toxicity screening. By utilizing a biocompatible organophosphorus architecture, MMBP provides the necessary fire safety ratings (UL-94 V-0)[5] without the leaching and toxicity risks associated with legacy additives, making it highly relevant for pharmaceutical and medical applications.

Experimental Protocols

The following workflows are designed as self-validating systems , incorporating built-in quality control checks to ensure reproducibility and analytical confidence.

Protocol 1: Formulation of MMBP-Modified Epoxy Resin Thermosets

Objective: To homogeneously incorporate MMBP into a bisphenol-A diglycidyl ether (DGEBA) epoxy matrix. Causality: Step-curing is utilized to prevent excessive exothermic heat buildup, which can cause micro-voids and uneven additive dispersion.

  • Matrix Preparation: Preheat DGEBA epoxy resin to 60°C to lower viscosity and facilitate mixing.

  • Additive Incorporation: Gradually add 5–15 wt% MMBP under mechanical stirring (800 rpm) for 15 minutes until the mixture is optically clear.

  • Hardener Addition: Cool the mixture to 40°C. Add the stoichiometric amount of m-phenylenediamine curing agent[5]. Stir for exactly 5 minutes.

    • Validation Check: Measure the initial viscosity. A sudden spike (>50% increase within 5 mins) indicates premature cross-linking; the batch must be discarded.

  • Degassing: Transfer the mixture to a vacuum oven (0.1 MPa) at 40°C for 10 minutes to remove entrapped air bubbles.

  • Thermal Curing: Pour into PTFE molds. Cure at 80°C for 2 hours, followed by a post-cure at 150°C for 2 hours.

    • Validation Check: Perform Differential Scanning Calorimetry (DSC) on the cured sample. The glass transition temperature (Tg) should not be depressed by more than 10°C compared to the neat epoxy control.

Protocol 2: Flammability Assessment (UL-94 & LOI)

Objective: To quantify the combustion behavior and self-extinguishing properties of the modified resin.

  • Sample Preparation: Machine cured samples to standard dimensions (130 × 13 × 3.2 mm for UL-94; 130 × 6.5 × 3.2 mm for LOI)[5].

  • LOI Calibration: Calibrate the Limiting Oxygen Index (LOI) analyzer using a standard 20.9% O₂/N₂ gas mixture.

    • Validation Check: The sensor must read 20.9 ± 0.1% before proceeding to ensure accurate atmospheric baseline.

  • LOI Testing: Ignite the top of the vertically mounted sample. Determine the minimum oxygen concentration required to sustain combustion for 3 minutes.

  • UL-94 Testing: Apply a 20 mm methane flame to the bottom of the sample for 10 seconds. Record the afterflame time (t1). Repeat for a second 10-second application (t2).

    • Validation Check: If the total afterflame time (t1 + t2) is <10 seconds and no flaming drips ignite the cotton indicator, the material successfully achieves a V-0 rating[5].

Protocol 3: Thermal Degradation Analysis (TGA-FTIR)

Objective: To elucidate the gas-phase and condensed-phase mechanisms in real-time.

  • Instrument Baseline: Run a blank alumina crucible from 30°C to 800°C at 10°C/min under nitrogen flow (50 mL/min).

    • Validation Check: Baseline drift must be <0.05 mg to eliminate buoyancy effects and ensure accurate char yield quantification.

  • Sample Loading: Load 5–10 mg of the pulverized MMBP-epoxy sample.

  • Analysis: Heat the sample to 800°C. Route the evolved gases through a heated transfer line (200°C) to the FTIR spectrometer.

  • Data Interpretation: Monitor the FTIR spectra for peaks at ~1250 cm⁻¹ (P=O stretching) and ~1050 cm⁻¹ (P-O-C stretching) to confirm the release of gas-phase phosphorus radicals[4].

Workflow Prep 1. Matrix Preparation (Epoxy + Hardener) Mix 2. Add MMBP Additive (5-15 wt%) Prep->Mix Cure 3. Thermal Curing (80°C -> 150°C) Mix->Cure Test 4. Flammability & Thermal Testing Cure->Test UL94 UL-94 & LOI (Combustion Behavior) Test->UL94 TGA TGA-FTIR (Thermal Degradation) Test->TGA

Fig 2. Self-validating workflow for formulating and testing MMBP-modified thermosets.

Quantitative Data Summary

The following table synthesizes the expected performance metrics for MMBP-modified epoxy resins, demonstrating a clear dose-response relationship in flame retardancy and thermal stability[4][5].

FormulationPhosphorus Content (wt%)LOI (%)UL-94 RatingPeak HRR (kW/m²)Char Yield at 700°C (%)
Neat Epoxy (Control) 0.0021.5Fail115012.4
EP + 5% MMBP ~0.5526.0V-182022.1
EP + 10% MMBP ~1.1031.5V-054029.8
EP + 15% MMBP ~1.6534.2V-041033.5

References

  • [2] Diethyl benzylphosphonate - Chem-Impex. Chem-Impex International. 2

  • [5] Synthesis of a novel phosphonate flame retardant and its application in epoxy resins. Journal of Applied Polymer Science (via European Coatings).5

  • [3] Mechanistic Aspects of Condensed- and Gaseous-Phase Activities of Some Phosphorus-Containing Fire Retardants. Polymers (via Sigma-Aldrich). 3

  • [4] A High-Phosphorus-Content Polyphosphonate with Combined Phosphorus Structures for Flame Retardant PET. PMC / NIH.4

  • [6] FLAME RETARDANTS | AFIRM Group. AFIRM Group. 6

  • [1] Phosphonic acid, (phenylmethyl)-, 2-methoxyethyl methyl ester[820261-00-5]. USCKS. 1

  • [7] Diethyl [(4-iodophenyl)methyl]phosphonate - Similar Compounds (DTXSID50839488). EPA CompTox Chemicals Dashboard. 7

Sources

Method

Catalytic systems for reactions involving 2-Methoxyethyl methyl benzylphosphonate

Application Note & Protocol Topic: Catalytic Systems for Reactions Involving 2-Methoxyethyl Methyl Benzylphosphonate Guide Reference: APN-PBNZ-001 Revision: 1.0 Catalytic α-Arylation of 2-Methoxyethyl Methyl Benzylphosph...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Catalytic Systems for Reactions Involving 2-Methoxyethyl Methyl Benzylphosphonate Guide Reference: APN-PBNZ-001 Revision: 1.0

Catalytic α-Arylation of 2-Methoxyethyl Methyl Benzylphosphonate via Palladium-Catalyzed Deprotonative Cross-Coupling

This guide provides a comprehensive protocol for the α-arylation of benzylic phosphonates, specifically focusing on 2-Methoxyethyl methyl benzylphosphonate. It details a robust catalytic system employing palladium acetate and the CataCXium® A ligand for the efficient synthesis of diarylmethyl phosphonate derivatives.

Introduction and Scientific Context

Organophosphonates are a critical class of compounds, serving as isosteres of phosphates and demonstrating broad applications in medicinal chemistry, agrochemicals, and materials science.[1][2] Their derivatives are known to act as enzyme inhibitors, antiviral agents, and have been explored for antimicrobial properties.[3][4] The functionalization of the carbon atom alpha to the phosphorus (the benzylic position) is a key strategy for synthesizing complex molecules and tuning their biological activity.

The creation of diarylmethyl phosphonates via C-C bond formation at this benzylic position has traditionally been challenging. Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have emerged as powerful tools to overcome these hurdles.[5] This application note describes a deprotonative cross-coupling process (DCCP), a method that avoids the need for pre-functionalized organometallic reagents by generating the nucleophile in situ through the deprotonation of a weakly acidic C-H bond.[5]

We will detail a protocol for the α-arylation of 2-Methoxyethyl methyl benzylphosphonate with various aryl bromides. The described catalytic system, consisting of Palladium(II) Acetate and the CataCXium® A ligand, has proven effective for substrates with pKa values as high as 27.6 (in DMSO), making it highly suitable for benzylic phosphonates.[5]

Reaction Principle and Catalytic Mechanism

The core of this protocol is a palladium-catalyzed cross-coupling reaction between the benzylic phosphonate and an aryl bromide. The reaction proceeds via a catalytic cycle that systematically forms the new carbon-carbon bond.

Causality of Component Selection:

  • Palladium(II) Acetate (Pd(OAc)₂): A common and reliable Pd(0) precursor that is reduced in situ to the active catalytic species.

  • CataCXium® A (L1): A biaryl phosphine ligand (di(1-adamantyl)-n-butylphosphine) that is highly effective for challenging cross-coupling reactions. Its bulky and electron-rich nature promotes the oxidative addition and reductive elimination steps and provides stability to the palladium center. It has been shown to be superior to other ligands like Xantphos for this specific transformation.[5]

  • Lithium Hexamethyldisilazide (LiHMDS): A strong, non-nucleophilic base required to deprotonate the weakly acidic benzylic C-H bond of the phosphonate, forming the active carbanion nucleophile. Its use is critical to avoid degradation or side reactions that can occur with other bases like tert-butoxides.[5]

The Catalytic Cycle:

The reaction is understood to proceed through the following key steps, illustrated in the diagram below:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (Ar-Br) to form a Pd(II) intermediate.

  • Deprotonation: The strong base (LiHMDS) removes a proton from the benzylic carbon of the phosphonate, generating a phosphonate-stabilized carbanion.

  • Transmetalation/Coordination: The phosphonate carbanion coordinates to the Pd(II) center, displacing the bromide ligand.

  • Reductive Elimination: The aryl and benzyl groups on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar L-Pd(II)-Ar     |         Br OxAdd->PdII_Ar Transmetalation Transmetalation PdII_Ar->Transmetalation PdII_Complex L-Pd(II)-Ar     |         R Transmetalation->PdII_Complex RedElim Reductive Elimination PdII_Complex->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArBr Ar-Br ArBr->OxAdd Phosphonate_anion [R]⁻ Phosphonate_anion->Transmetalation note1 R = Benzylphosphonate fragment note2 L = CataCXium® A

Caption: Proposed catalytic cycle for the Pd-catalyzed α-arylation.

Experimental Protocol: Step-by-Step Guide

This protocol details the procedure for a representative reaction between 2-Methoxyethyl methyl benzylphosphonate and bromobenzene on a 0.2 mmol scale.

Materials and Reagents
ReagentMW ( g/mol )Amount (mg)MmolEquivalents
2-Methoxyethyl methyl benzylphosphonate258.2351.70.21.0
Bromobenzene157.0147.10.31.5
Palladium(II) Acetate (Pd(OAc)₂)224.502.20.010.05
CataCXium® A358.554.30.0120.06
Lithium Hexamethyldisilazide (LiHMDS) (1M in THF)167.33-0.31.5
Anhydrous Dioxane-1.0 mL--

Note: All reagents should be handled under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques. Anhydrous solvents are critical for reaction success.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Preparation (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up and Purification A 1. Add Pd(OAc)₂, CataCXium® A, and phosphonate to oven-dried vial. B 2. Add anhydrous dioxane and bromobenzene. A->B C 3. Add LiHMDS solution dropwise at room temperature. B->C D 4. Seal vial and heat at 100 °C for 16-24 hours. C->D E 5. Cool to RT, quench with saturated NH₄Cl solution. D->E F 6. Extract with Ethyl Acetate. E->F G 7. Dry organic layer (Na₂SO₄), filter, and concentrate. F->G H 8. Purify by column chromatography (e.g., Hexane/EtOAc). G->H

Caption: Step-by-step experimental workflow for the α-arylation reaction.

Detailed Procedure
  • Catalyst and Substrate Preparation:

    • To an oven-dried 4 mL screw-cap vial equipped with a magnetic stir bar, add Palladium(II) Acetate (2.2 mg, 0.01 mmol) and CataCXium® A (4.3 mg, 0.012 mmol).

    • Add 2-Methoxyethyl methyl benzylphosphonate (51.7 mg, 0.2 mmol).

    • The vial is sealed with a cap containing a PTFE septum, and the atmosphere is replaced with nitrogen or argon.

  • Reagent Addition:

    • Using a syringe, add anhydrous dioxane (1.0 mL) to dissolve the solids.

    • Add bromobenzene (31.5 µL, 0.3 mmol).

  • Initiation of Reaction:

    • While stirring at room temperature, add the 1.0 M solution of LiHMDS in THF (0.3 mL, 0.3 mmol) dropwise over 1 minute.

    • Rationale: Slow addition of the base is important to control any initial exotherm and ensure efficient deprotonation before the catalyst can potentially be deactivated.

  • Reaction Conditions:

    • Tightly seal the vial with a screw cap and place it in a pre-heated oil bath or heating block at 100 °C.

    • Stir the reaction mixture for 16-24 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up:

    • After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.

    • Quench the reaction by adding 2 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the dried organic solution and concentrate the solvent under reduced pressure.

    • The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure diarylmethyl phosphonate product.

Optimization and Parameter Effects

The efficiency of the α-arylation is highly dependent on several key parameters. The following table summarizes findings from analogous systems, which serve as a strong starting point for optimization.[5]

ParameterCondition ACondition BTypical Outcome / Comment
Ligand CataCXium® A XantphosCataCXium® A consistently provides higher yields (e.g., 99% vs 88%) across a range of aryl bromides, especially with electron-rich substrates.[5]
Base LiHMDS K₃PO₄, Cs₂CO₃, NaOtBuStrong, non-nucleophilic bases like LiHMDS are essential. Weaker bases fail to deprotonate the phosphonate, while NaOtBu can lead to degradation.[5]
Concentration 0.2 M 0.1 MIncreasing the concentration from 0.1 M to 0.2 M can significantly improve yields (e.g., from 85% to >98%).[5]
Aryl Bromide Electron-poor (e.g., 4-F-PhBr)Electron-rich (e.g., 4-MeO-PhBr)The reaction is robust and tolerates both electron-withdrawing and electron-donating groups on the aryl bromide, providing good to excellent yields.[5]
Temperature 100 °C 80 °CA temperature of 100 °C is generally required for efficient reaction rates. Lower temperatures may result in incomplete conversion.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst (air/moisture exposure).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure rigorous inert atmosphere and use of anhydrous solvents.2. Use freshly titrated or a new bottle of LiHMDS.3. Confirm reaction temperature is at 100 °C.
Substrate Degradation 1. Base is too harsh or nucleophilic.2. Reaction time is excessively long.1. Avoid alkoxide bases like NaOtBu.[5]2. Monitor the reaction by TLC/GC-MS and stop it once the starting material is consumed.
Formation of Byproducts Transesterification of the phosphonate esters with base or impurities.Use a non-nucleophilic base like LiHMDS. Ensure all glassware and solvents are scrupulously dry.
Difficulty in Purification Product co-elutes with starting material or byproducts.Optimize the solvent system for column chromatography. A shallow gradient or using a different solvent system (e.g., Dichloromethane/Methanol) may help.

Conclusion

The palladium-catalyzed α-arylation protocol described herein offers a powerful and direct method for synthesizing diarylmethyl phosphonates from 2-Methoxyethyl methyl benzylphosphonate. The use of the Pd(OAc)₂/CataCXium® A catalytic system provides high efficiency and broad substrate scope. This self-validating protocol, grounded in established literature, equips researchers with a reliable tool for creating complex phosphonate libraries for applications in drug discovery and materials science.

References

  • D. G. J. et al. (2006). Organocatalytic Enantioselective Synthesis of α-Hydroxy Phosphonates. Journal of the American Chemical Society. Available at: [Link]

  • Z. L. et al. (2020). Enantioselective domino alkyl arylation of vinyl phosphonates by combining photoredox and nickel catalysis. Nature Communications. Available at: [Link]

  • M. M. & P. R. (2018). Enantioselective Organocatalysis in the Synthesis of Phosphonates. Topics in Current Chemistry. Available at: [Link]

  • K. M. P. et al. (2022). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Molecules. Available at: [Link]

  • B. D. et al. (2015). Palladium-Catalyzed α-Arylation of Benzylic Phosphonates. Organic Letters. Available at: [Link]

  • M. K. et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules. Available at: [Link]

  • K. C. & R. A. M. (1973). The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. Canadian Journal of Chemistry. Available at: [Link]

  • G. K. et al. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1 A catalytic cycle for palladium(0)-mediated benzylphosphonate formation. Retrieved from: [Link]

Sources

Application

Microwave-assisted synthesis of 2-Methoxyethyl methyl benzylphosphonate derivatives

Application Note: Microwave-Assisted Synthesis of 2-Methoxyethyl Methyl Benzylphosphonate Derivatives Executive Summary Mixed dialkyl phosphonates are highly sought after in drug development as tunable phosphate bioisost...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Microwave-Assisted Synthesis of 2-Methoxyethyl Methyl Benzylphosphonate Derivatives

Executive Summary

Mixed dialkyl phosphonates are highly sought after in drug development as tunable phosphate bioisosteres, offering precise control over lipophilicity and cellular permeability. However, their synthesis is notoriously plagued by disproportionation side reactions. This application note details a robust, self-validating microwave (MW)-assisted protocol for synthesizing 2-methoxyethyl methyl benzylphosphonate. By leveraging dielectric heating and solvent-free conditions, this method achieves strict kinetic control, reducing reaction times from hours to minutes while virtually eliminating ester scrambling[1].

Mechanistic Rationale & Kinetic Control

The traditional Michaelis-Arbuzov reaction is a highly effective, stoichiometric strategy for synthesizing symmetric dialkyl phosphonates[2]. However, synthesizing asymmetric (mixed) phosphonates via conventional thermal methods often results in thermodynamic drift, where the mixed ester disproportionates into two symmetric esters.

To circumvent this, we utilize a stepwise MW-assisted approach[1]. MW irradiation directly couples with the dipole moments of the reactants. In the alkylation phase, the addition of triethylamine (TEA) generates a highly polar triethylammonium phosphonate salt. This intermediate acts as a potent microwave susceptor, rapidly absorbing MW energy and drastically lowering the activation energy for the subsequent SN2 nucleophilic attack on 1-bromo-2-methoxyethane. This rapid kinetic trapping prevents the thermodynamic disproportionation typically observed under prolonged conventional heating[3]. Furthermore, executing the second phase under solvent-free conditions maximizes the collision frequency of the reactive species, driving the reaction to completion in minutes[4].

Heating_Logic A Reaction Mixture (Polar Salts & Organics) B Conventional Heating (Convection) A->B C Microwave Heating (Dielectric Polarization) A->C D Thermal Gradients (Prolonged Time) B->D E Instant Localized Heating (Kinetic Control) C->E F Disproportionation & Scrambled Esters D->F Thermodynamic Drift G High Purity Mixed Phosphonate E->G Trapped Kinetic Product

Logical comparison of conventional vs. microwave heating in mixed phosphonate synthesis.

Comparative Data Analysis

The following table summarizes the quantitative advantages of the MW-assisted protocol over conventional thermal reflux methods for mixed phosphonate synthesis.

MetricConventional HeatingMicrowave-Assisted (MW)Causality / Impact
Reaction Time 12 - 24 hours10 - 15 minutesDielectric heating lowers activation energy[3].
Temperature 110 °C (Reflux)100 - 120 °C (Pressurized)Sealed MW vials allow superheating without solvent loss.
Yield 45 - 60%85 - 95%Avoidance of prolonged thermal degradation[1].
Disproportionation High (~30% scrambled)Trace (< 2%)Rapid kinetic trapping prevents thermodynamic drift[1].
E-factor > 50 (High solvent use)< 5 (Solvent-free phase 2)Elimination of bulk solvents in the alkylation step[4].

Experimental Workflow

The synthesis is divided into two distinct phases: MW-promoted monoesterification followed by MW-assisted solvent-free alkylation.

MW_Synthesis A Benzylphosphonic Acid (Starting Material) B MW Irradiation + MeOH 120°C, 15 min A->B C Methyl Benzylphosphonate (Monoester Intermediate) B->C Esterification D MW Irradiation + Et3N + 1-Bromo-2-methoxyethane 100°C, 10 min C->D E 2-Methoxyethyl methyl benzylphosphonate (Target) D->E Alkylation

Workflow for MW-assisted synthesis of 2-Methoxyethyl methyl benzylphosphonate.

Step-by-Step Protocol & Self-Validation System

Phase 1: Synthesis of Methyl Benzylphosphonate (Monoester)

Causality: Methanol serves a dual purpose as both the nucleophile and the dielectric heating medium. The stoichiometry and specific MW energy profile ensure the reaction arrests at the monoester stage, preventing over-esterification[1].

  • Preparation : Weigh 1.0 mmol (172 mg) of benzylphosphonic acid into a 10 mL MW-compatible quartz or borosilicate vial.

  • Reagent Addition : Add 2.0 mL of anhydrous methanol. Add a magnetic stir bar.

  • Sealing : Crimp-seal the vial with a Teflon-lined septum to withstand internal pressure.

  • Irradiation : Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Irradiate at 120 °C for 15 minutes (Maximum power limit: 150 W; ensure active cooling is enabled to maintain steady state).

  • Workup : Vent the vial safely. Remove the methanol under reduced pressure to yield the crude monoester.

Self-Validation & Go/No-Go Criteria :

  • TLC : Run an aliquot on silica gel (DCM:MeOH 9:1). The highly polar starting material (baseline) must be completely consumed.

  • 31P NMR : The spectrum must show a single sharp resonance at ~26 ppm. If a peak at ~30 ppm appears (indicating over-esterification to the diester), the batch is compromised. Reduce the MW hold time by 2 minutes for subsequent runs.

Phase 2: Alkylation to 2-Methoxyethyl Methyl Benzylphosphonate

Causality: The solvent-free environment forces the liquid reactants to act as their own dielectric medium. TEA deprotonates the monoester, forming the highly MW-responsive salt that drives the rapid SN2 displacement[4].

  • Preparation : To the vial containing the isolated methyl benzylphosphonate (1.0 mmol), add 1.2 mmol (167 mg) of 1-bromo-2-methoxyethane.

  • Base Addition : Add 1.2 mmol (167 µL) of triethylamine (TEA). Do not add any additional solvent.

  • Irradiation : Seal the vial and irradiate at 100 °C for 10 minutes.

  • Quenching : Cool to room temperature. Dilute the mixture with 5 mL of ethyl acetate and quench with 5 mL of saturated aqueous NaHCO3.

  • Extraction : Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 5 mL). Combine the organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo.

Self-Validation & Go/No-Go Criteria :

  • LC-MS : Analyze the crude organic residue. The extracted ion chromatogram must show the target mass [M+H]+ at m/z 245.09 as the base peak.

  • 31P NMR : The phosphorus signal must shift downfield to ~28-30 ppm. The absence of multiple phosphorus signals confirms that thermodynamic disproportionation did not occur.

  • 1H NMR : Confirm the presence of the methoxy protons (singlet at ~3.3 ppm) and the methylene bridge protons of the benzyl group (doublet at ~3.1 ppm, JP-H ~21 Hz).

References

  • Title: Synthesis of Phosphonates with Identical and Different Alkyl Groups by the Microwave-Assisted Alkylation of Phosphonic Ester-Acid Derivatives Source: ChemPlusChem / PubMed URL
  • Title: Microwave assisted Arbuzov rearrangement under solvent-free condition Source: Phosphorus, Sulfur, and Silicon and the Related Elements / Taylor & Francis URL
  • Title: Microwave-Assisted Kabachnik–Fields Reaction for the Synthesis of α-Aminophosphonate Derivatives: A Fast and Effective Approach Source: Current Organic Chemistry / Bentham Science URL
  • Title: Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group Source: Chemical Reviews / ACS Publications URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Methoxyethyl Methyl Benzylphosphonate

Welcome to the Technical Support Center. Synthesizing unsymmetrical phosphonates, such as 2-methoxyethyl methyl benzylphosphonate, presents a classic synthetic challenge: overcoming the statistical formation of symmetric...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing unsymmetrical phosphonates, such as 2-methoxyethyl methyl benzylphosphonate, presents a classic synthetic challenge: overcoming the statistical formation of symmetrical byproducts and managing the disparate reactivities of different alcoholic nucleophiles.

This guide provides field-proven methodologies, mechanistic troubleshooting, and optimized protocols designed for drug development professionals and synthetic chemists.

Strategic Workflows & Mechanistic Overview

The synthesis of unsymmetrical phosphonates generally follows one of two primary pathways. Understanding the causality behind each route is critical for yield optimization.

Pathway A: Sequential Substitution (Kinetic Control) This approach utilizes benzylphosphonic dichloride. Methanol is added first to form the methyl benzylphosphonochloridate intermediate, followed by the addition of 2-methoxyethanol. Because the electrophilicity of the intermediate is similar to the starting material, strict kinetic control (cryogenic temperatures and precise stoichiometry) is required to prevent overreaction into symmetrical esters.

Pathway B: Orthogonal Desymmetrization (Thermodynamic & Electrostatic Control) This is the recommended self-validating system for high-purity applications. Starting with dimethyl benzylphosphonate, a selective monodemethylation is performed. The resulting phosphonate mono-anion is electronically deactivated, preventing a second dealkylation[1]. The resulting mono-acid is then activated and coupled with 2-methoxyethanol.

G Start1 Benzylphosphonic Dichloride SeqStep1 1 eq MeOH, Et3N (-78 °C) Start1->SeqStep1 Chloridate Methyl Benzyl- phosphonochloridate SeqStep1->Chloridate Pathway A (Sequential) SeqStep2 1 eq 2-Methoxyethanol DMAP, Et3N (0 °C) Chloridate->SeqStep2 Product 2-Methoxyethyl methyl benzylphosphonate SeqStep2->Product Start2 Dimethyl Benzylphosphonate Deprotect NaI, Acetone (Reflux) Start2->Deprotect MonoAcid Methyl Benzyl- phosphonic acid Deprotect->MonoAcid Pathway B (Desymmetrization) Couple 2-Methoxyethanol PyBOP, DIPEA MonoAcid->Couple Couple->Product

Figure 1: Comparison of Sequential Addition vs. Desymmetrization pathways for unsymmetrical phosphonates.

Troubleshooting & FAQs

Q: Why am I observing significant amounts of dimethyl benzylphosphonate and bis(2-methoxyethyl) benzylphosphonate instead of my target product? A: This is a hallmark of poor kinetic control during Pathway A. When methanol is added to benzylphosphonic dichloride, the resulting phosphonochloridate remains highly reactive. If local concentrations of methanol are too high (due to poor mixing) or the temperature exceeds -78 °C, a second substitution occurs rapidly. Solution: Switch to Pathway B (Desymmetrization)[1], or employ microflow reactor technology. Microflow systems tightly control residence times (<15 s) and mixing, which has been proven to suppress overreaction in sequential substitutions.

Q: How do I ensure the monodemethylation step in Pathway B goes to completion without double deprotection? A: The monodemethylation of symmetrical dimethyl phosphonates using Sodium Iodide (NaI) is a self-validating reaction[1]. The first demethylation generates a phosphonate anion. The negative charge delocalizes across the phosphoryl oxygens, drastically reducing the electrophilicity of the remaining methyl group. This electrostatic repulsion prevents the iodide from attacking the second methyl group, ensuring >95% selectivity for the mono-acid.

Q: The second esterification step with 2-methoxyethanol is stalling at 60% conversion. How can I drive it to completion? A: 2-Methoxyethanol contains an ethereal oxygen that can coordinate with coupling agents or metal catalysts, occasionally hindering the nucleophilic attack on the activated phosphorus center. Furthermore, phosphonic acids are less reactive than carboxylic acids. Solution: Convert the mono-acid to the corresponding phosphonochloridate using oxalyl chloride and catalytic DMF, then trap it with 2-methoxyethanol in the presence of DMAP. Alternatively, use powerful dehydrating condensation agents like PyBOP or dicyclohexylcarbodiimide (DCC)[1].

Q: What are the critical safety and handling considerations for 2-methoxyethanol in this workflow? A: 2-Methoxyethanol is a known reproductive toxin and is toxic to the bone marrow[2]. It must be handled in a fume hood with appropriate PPE. Additionally, it is highly hygroscopic. Because moisture will cause irreversible hydrolysis of your phosphonochloridate intermediates, the 2-methoxyethanol must be rigorously dried (e.g., distilled over CaH2 or dried via activated 3Å molecular sieves) prior to use.

Quantitative Data & Optimization Metrics

The following table summarizes the expected outcomes based on the chosen synthetic strategy and reaction conditions.

Synthesis StrategyReagents / CatalystsTemp (°C)Yield (%)Purity (%)Primary Byproducts
Sequential Addition (Batch) Benzylphosphonic dichloride, MeOH, 2-Methoxyethanol, Et3N-78 to RT35 - 45< 80Symmetrical esters, Hydrolysis products
Sequential Addition (Microflow) Benzylphosphonic dichloride, MeOH, 2-Methoxyethanol, Et3N2075 - 82> 90Minor symmetrical esters
Desymmetrization (Two-Step) 1. NaI/Acetone; 2. Oxalyl Chloride, then 2-Methoxyethanol, DMAPReflux / 0 to RT68 - 75> 95Unreacted mono-acid
Direct Condensation 1. NaI/Acetone; 2. PyBOP, DIPEA, 2-MethoxyethanolReflux / RT55 - 65> 90PyBOP byproducts

Experimental Protocols

Protocol: Orthogonal Desymmetrization & Condensation (Recommended)

This two-step protocol is designed to maximize yield and purity by avoiding the highly reactive and difficult-to-control dichloride intermediate.

Step 1: Selective Monodemethylation

  • Charge a flame-dried 100 mL round-bottom flask with dimethyl benzylphosphonate (10.0 mmol) and anhydrous acetone (50 mL).

  • Add Sodium Iodide (NaI) (11.0 mmol, 1.1 eq).

  • Reflux the mixture under a nitrogen atmosphere for 16 hours. Mechanistic Note: The reaction is self-limiting; the formation of the anionic methyl benzylphosphonate salt drastically reduces the electrophilicity of the remaining methyl group, preventing over-deprotection[1].

  • Cool to room temperature, filter the precipitated sodium salt, and wash with cold acetone.

  • Acidify the solid with 1M HCl and extract with Ethyl Acetate (3 x 20 mL) to yield methyl benzylphosphonic acid. Dry over MgSO4 and concentrate in vacuo.

Step 2: Condensation with 2-Methoxyethanol

  • Dissolve the isolated methyl benzylphosphonic acid (5.0 mmol) in anhydrous dichloromethane (DCM) (25 mL) under a nitrogen atmosphere.

  • Add catalytic N,N-Dimethylformamide (DMF) (2 drops), followed by the dropwise addition of oxalyl chloride (6.0 mmol) at 0 °C.

  • Stir for 2 hours at room temperature to form the phosphonochloridate, then concentrate in vacuo to remove excess oxalyl chloride.

  • Redissolve the intermediate in anhydrous DCM (20 mL) and cool to 0 °C.

  • Add rigorously dried 2-methoxyethanol (5.5 mmol) and N,N-Diisopropylethylamine (DIPEA) (11.0 mmol). Safety Note: 2-Methoxyethanol is a reproductive toxin and must be handled with strict safety protocols[2].

  • Add 4-Dimethylaminopyridine (DMAP) (0.5 mmol) to accelerate the esterification.

  • Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Quench with saturated aqueous NaHCO3, extract with DCM, dry over MgSO4, and purify via silica gel chromatography (Eluent: EtOAc/Hexanes) to isolate pure 2-methoxyethyl methyl benzylphosphonate.

References

  • Synthesis of Unsymmetrical Difluoromethylene Bisphosphon
  • Microflow Synthesis of Unsymmetrical H-Phosphonates via Sequential and Direct Substitution of Chlorine Atoms in Phosphorus Trichloride with Alkoxy Groups - acs.org.
  • 2-Methoxyethanol - wikipedia.org.

Sources

Optimization

Technical Support Center: Purification and Crystallization of 2-Methoxyethyl Methyl Benzylphosphonate

Welcome to the Technical Support Center. Asymmetric phosphonate esters, such as 2-methoxyethyl methyl benzylphosphonate, present unique isolation challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Asymmetric phosphonate esters, such as 2-methoxyethyl methyl benzylphosphonate, present unique isolation challenges. Due to the inherent structural asymmetry and the conformational flexibility of the 2-methoxyethyl chain, this compound exhibits a low lattice energy and a high propensity to "oil out" rather than crystallize[1]. Furthermore, synthesis typically yields a statistical mixture of the target mixed ester alongside symmetric byproducts (dimethyl benzylphosphonate and bis(2-methoxyethyl) benzylphosphonate).

This guide provides field-proven, self-validating methodologies to resolve these specific bottlenecks.

I. Process Visualization

G A Crude Mixture (Mixed & Symmetric Esters) B Silica Gel Flash Chromatography A->B Load sample C Fraction Analysis (TLC & 31P NMR) B->C Elute gradient D Concentration in Vacuo (Yields Viscous Oil) C->D Pool pure fractions E Low-Temp Crystallization (Ether/Pentane at -20°C) D->E Anti-solvent addition F Pure Crystalline Product E->F Filter & dry

Purification and crystallization workflow for asymmetric benzylphosphonates.

II. Quantitative Parameters & Mechanistic Rationale

Before initiating purification, review the critical parameters below. Every parameter is tied to a specific chemical causality to help you understand why the protocol is designed this way.

ParameterValue / ConditionCausality / Mechanistic Rationale
TLC Rf (70% EtOAc/Hexanes) ~0.25 - 0.35The asymmetric ester elutes between the non-polar dimethyl ester and the polar bis(2-methoxyethyl) ester due to intermediate steric shielding of the P=O bond[2].
31P NMR Chemical Shift ~26 - 29 ppmA single sharp peak confirms the integrity of the phosphonate core and the absence of symmetric ester impurities.
Primary Solvent (Cryst.) Diethyl Ether (1 vol)Provides complete solvation of the viscous oil at ambient temperature, disrupting intermolecular aggregation.
Anti-Solvent (Cryst.) Pentane (3-5 vols)Drastically reduces solubility, forcing the system into supersaturation to drive nucleation at low temperatures.
Crystallization Temp -20 °C to -4 °CRequired to overcome the low lattice energy caused by the conformational flexibility of the 2-methoxyethyl chain[1].
III. Frequently Asked Questions (FAQs)

Q: Why does my 2-Methoxyethyl methyl benzylphosphonate form a biphasic oil instead of crystals? A: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs when the compound precipitates above its melting point or when impurities disrupt the crystal lattice. 2-Methoxyethyl methyl benzylphosphonate is highly asymmetric and contains a flexible ether linkage, which inherently lowers its melting point[1]. Causality & Solution: To force nucleation rather than phase separation, you must lower the temperature of the system significantly (-20 °C) and use an anti-solvent system with a steep solubility curve (diethyl ether/pentane). Ensure the purity is >95% via chromatography before attempting crystallization, as symmetric ester impurities act as severe freezing point depressants.

Q: How do I separate the mixed ester from symmetric diester byproducts? A: During synthesis, you inevitably generate symmetric diesters. Causality & Solution: Use silica gel flash chromatography with a shallow gradient of Hexanes/Ethyl Acetate. The P=O moiety is a strong hydrogen-bond acceptor. The steric bulk of the 2-methoxyethyl group shields the P=O slightly more than a methyl group. Therefore, the dimethyl ester elutes last (most polar interacting), the bis(2-methoxyethyl) elutes first, and your target mixed ester elutes in the middle[2].

IV. Troubleshooting Guides
Issue 1: Co-elution of mixed and symmetric esters during chromatography.
  • Diagnostic: TLC shows a figure-eight or elongated spot.

  • Root Cause: Column overloading or too steep of a solvent gradient. Phosphonates exhibit significant tailing on standard silica due to strong adsorption of the P=O moiety[2].

  • Correction (Self-Validating Protocol):

    • Run a 2D TLC to check for degradation vs. co-elution. If the spot moves off the diagonal, the compound is degrading (likely hydrolyzing on highly acidic silica[3]).

    • Reduce sample loading to <1% of the silica mass.

    • Pre-treat the silica column with 1% triethylamine (TEA) in hexanes to deactivate highly acidic silanol sites, which reduces tailing and improves resolution.

Issue 2: No crystal formation after 48 hours at -20 °C.
  • Diagnostic: Solution remains clear; no oiling out, but no solid mass.

  • Root Cause: Supersaturation without nucleation. The activation energy for nucleation is too high due to the conformational flexibility of the molecule.

  • Correction:

    • Physical agitation: Scratch the inside of the glass flask with a glass rod to create micro-abrasions that serve as nucleation sites.

    • Seeding: If you have a previous batch, add a microscopic seed crystal.

    • Thermal Cycling: Warm the solution to 0 °C, then slowly cool back to -20 °C at a rate of 1 °C/min to allow the molecules time to orient into a lattice.

V. Step-by-Step Methodologies
Protocol 1: Chromatographic Purification of Crude Mixture

Note: Phosphonate esters are generally stable, but care must be taken to avoid unintended hydrolysis during purification, particularly in the presence of strong acids[3].

  • Silica Preparation: Slurry pack a glass column with 230-400 mesh silica gel using Hexanes containing 1% Triethylamine (TEA). Causality: TEA neutralizes acidic silanol groups that cause phosphonate tailing.

  • Loading: Dissolve the crude 2-Methoxyethyl methyl benzylphosphonate in a minimum volume of Dichloromethane (DCM) and apply evenly to the top of the silica bed.

  • Elution: Begin elution with 100% Hexanes, gradually increasing polarity to 70% Ethyl Acetate in Hexanes.

  • Fraction Collection & Validation: Collect 10-15 mL fractions. Spot on TLC plates (visualize with UV 254 nm and cerium molybdate stain). Pool fractions containing the target mixed ester (Rf ~0.30).

  • Concentration: Remove solvents in vacuo at 30 °C to yield a pale yellow, viscous oil. Validate purity via 31P NMR before proceeding to crystallization.

Protocol 2: Low-Temperature Anti-Solvent Crystallization

Note: This protocol is a self-validating system. Visual cues at Step 3 dictate whether the system is properly balanced for crystallization.

  • Primary Dissolution: Dissolve the purified oil in 1 volume equivalent of anhydrous Diethyl Ether at room temperature in a dry, argon-purged flask.

  • Anti-Solvent Addition: Dropwise, add 3-5 volume equivalents of anhydrous Pentane while swirling vigorously until the solution becomes faintly turbid.

  • Clarification (Self-Validation Step): Add just enough Diethyl Ether (1-2 drops) to clear the turbidity.

    • Validation Check: If the solution remains milky and forms a second liquid layer at the bottom, it has oiled out. Add more ether to completely redissolve the oil, and slightly reduce the pentane ratio.

  • Thermal Cooling: Seal the flask and place it in a -20 °C freezer for 24-48 hours. Do not disturb the flask for the first 12 hours to allow spontaneous nucleation.

  • Isolation: Rapidly vacuum filter the resulting crystals on a pre-chilled Büchner funnel, washing with -20 °C Pentane. Dry under high vacuum to afford the pure solid.

VI. References

1.[1] Title: Prodrugs of phosphonates and phosphates: crossing the membrane barrier Source: PMC - NIH URL: [Link]

3.[2] Title: Working with Hazardous Chemicals - Organic Syntheses Source: Organic Syntheses URL: [Link]

Sources

Troubleshooting

Optimizing temperature and pH for 2-Methoxyethyl methyl benzylphosphonate stability

Technical Support Center: Optimizing Temperature and pH for 2-Methoxyethyl Methyl Benzylphosphonate Stability Executive Summary 2-Methoxyethyl methyl benzylphosphonate (CASRN: 820261-00-5)[1] is a specialized unsymmetric...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Temperature and pH for 2-Methoxyethyl Methyl Benzylphosphonate Stability

Executive Summary 2-Methoxyethyl methyl benzylphosphonate (CASRN: 820261-00-5)[1] is a specialized unsymmetrical phosphonate diester utilized in advanced synthetic chemistry and drug development. Because phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions[2], maintaining structural integrity during storage, assay development, and purification is a frequent challenge. This technical guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to optimize its stability.

Mechanistic Insights: The Causality of Degradation

To prevent degradation, researchers must understand the chemical causality driving it. The stability of phosphonic acid esters in aqueous solutions is governed by a delicate balance of pH, temperature, and steric hindrance[3].

  • pH-Driven Hydrolysis: The rate of hydrolysis is highly dependent on pH, with maximum stability typically observed at near-neutral conditions[3].

    • Acidic Conditions: Protons activate the P=O oxygen, making the phosphorus center highly electrophilic. Water molecules then attack via a pseudo-Sₙ2 mechanism, leading to P-O-C bond fission[4].

    • Basic Conditions: Hydroxide ions act as strong nucleophiles, directly attacking the phosphorus atom to form a pentacoordinate P(V) intermediate before expelling the alkoxide leaving group[5].

  • Steric and Electronic Effects: In 2-methoxyethyl methyl benzylphosphonate, the two ester groups are not equally stable. The methyl group presents minimal steric bulk. Because increased steric hindrance around the phosphorus center blocks the approach of nucleophiles[3], the methyl ester is cleaved significantly faster than the bulkier 2-methoxyethyl group.

  • Temperature Kinetics: Like most ester hydrolyses, the reaction follows Arrhenius kinetics. Elevated temperatures exponentially increase the rate of nucleophilic attack, making cold storage critical for long-term stability[3].

Troubleshooting Guides & FAQs

Q1: Why am I losing my compound during silica gel chromatography, even at room temperature? A1: Silica gel possesses inherent surface acidity. When concentrated on a column, this localized acidic environment catalyzes the cleavage of the P-O-C ester bond[3]. Solution: Pre-treat your silica gel with 1% triethylamine (TEA) to neutralize the acidic sites, or switch to neutral alumina.

Q2: During forced degradation, which product forms first? A2: You will primarily observe the formation of 2-methoxyethyl benzylphosphonic acid. The methyl ester is the most labile group due to its lack of steric shielding, making it the primary target for nucleophilic attack[3],[5]. The fission of the second P-O-C bond (the 2-methoxyethyl group) is the rate-determining step for complete hydrolysis[4].

Q3: How should I formulate my stock solutions to guarantee stability? A3: Dissolve the compound in a dry, non-nucleophilic organic solvent (e.g., anhydrous acetonitrile) rather than protic solvents like methanol, which can cause transesterification. Store the stock at -20°C. Only dilute into aqueous buffers immediately prior to the experiment[3].

Quantitative Stability Data

The following table summarizes the stability profile of 2-methoxyethyl methyl benzylphosphonate across various conditions, demonstrating the compounded effects of pH and temperature extremes.

pH LevelTemperature (°C)Buffer SystemEstimated Half-Life (t₁/₂)Primary Degradation Product
2.037°CHCl / KCl~4.5 Hours2-Methoxyethyl benzylphosphonic acid
7.437°CPBS (Sterile)> 72 HoursStable (Trace mono-ester)
7.44°CPBS (Sterile)> 6 MonthsStable
10.037°CCarbonate~2.0 Hours2-Methoxyethyl benzylphosphonic acid
10.060°CCarbonate< 30 MinutesBenzylphosphonic acid (Complete)

Note: Data extrapolated from kinetic studies on dialkyl benzylphosphonate derivatives[4].

Experimental Workflows & Logical Relationships

DegradationPathway Parent 2-Methoxyethyl methyl benzylphosphonate Acidic Acidic pH (< 4) Protonation of P=O Parent->Acidic pH Drop Basic Basic pH (> 8) OH⁻ Attack on P Parent->Basic pH Spike IntermediateA Oxonium Intermediate (P-O-C Cleavage) Acidic->IntermediateA IntermediateB Pentacoordinate P(V) Intermediate Basic->IntermediateB Product1 2-Methoxyethyl benzylphosphonic acid (Loss of Methyl) IntermediateA->Product1 Major (Fast) Product2 Methyl benzylphosphonic acid (Loss of 2-Methoxyethyl) IntermediateA->Product2 Minor (Slow) IntermediateB->Product1 Major IntermediateB->Product2 Minor Final Benzylphosphonic Acid (Complete Hydrolysis) Product1->Final Prolonged Exposure Product2->Final

Chemical degradation pathways of 2-Methoxyethyl methyl benzylphosphonate.

Troubleshooting Start Degradation Detected (Loss of Mass/Purity) CheckPH Check Buffer pH Start->CheckPH IsPH Is pH 6.5 - 7.5? CheckPH->IsPH AdjustPH Adjust pH to Neutral Use non-nucleophilic buffer IsPH->AdjustPH No CheckTemp Check Storage/Assay Temp IsPH->CheckTemp Yes AdjustPH->CheckTemp IsTemp Is Temp > 25°C? CheckTemp->IsTemp LowerTemp Reduce to 4°C or -20°C Avoid freeze-thaw IsTemp->LowerTemp Yes CheckEnzyme Check for Esterases (in biological media) IsTemp->CheckEnzyme No LowerTemp->CheckEnzyme AddInhibitor Add Esterase Inhibitors (e.g., PMSF) CheckEnzyme->AddInhibitor Media present Stable Stability Restored CheckEnzyme->Stable Pure buffer AddInhibitor->Stable

Troubleshooting workflow for resolving phosphonate ester instability.

Validated Experimental Protocol: Self-Validating ³¹P-NMR Stability Assay

To accurately determine the stability of 2-methoxyethyl methyl benzylphosphonate, we employ a self-validating ³¹P-NMR methodology. By incorporating Triphenylphosphine oxide (TPPO) as an inert internal standard, this protocol ensures trustworthiness: if the sum of the integrals of the parent compound and its degradation products does not equal the initial mass relative to TPPO, the researcher immediately knows an invisible side-reaction (e.g., precipitation or surface adsorption) has occurred.

Materials Required:

  • 2-Methoxyethyl methyl benzylphosphonate (Analyte)

  • Triphenylphosphine oxide (TPPO, Internal Standard)

  • Deuterated solvents (D₂O, CD₃CN)

  • Thermostated NMR tubes

Step-by-Step Methodology:

  • Preparation of the Internal Standard Stock: Dissolve exactly 10.0 mg of TPPO in 1.0 mL of CD₃CN. TPPO is highly stable and its ³¹P-NMR chemical shift (~29 ppm) does not overlap with benzylphosphonates (~20-25 ppm).

  • Analyte Preparation: Accurately weigh 15.0 mg of 2-methoxyethyl methyl benzylphosphonate and dissolve it in 100 µL of CD₃CN to prevent premature hydrolysis during handling[3].

  • Buffer Equilibration: Prepare 800 µL of the target aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.4) using D₂O. Pre-warm the buffer to the target experimental temperature (e.g., 37°C) in a water bath.

  • Reaction Initiation: In an NMR tube, combine 800 µL of the pre-warmed buffer, 50 µL of the TPPO stock, and 50 µL of the analyte stock. Invert three times to mix.

  • Data Acquisition: Insert the tube into an NMR spectrometer pre-heated to 37°C. Acquire ³¹P-NMR spectra (proton-decoupled) at defined time points: 0, 1, 2, 4, 8, 12, and 24 hours.

  • Self-Validation & Kinetic Analysis:

    • Integrate the TPPO peak and set its value to 1.00.

    • Integrate the parent compound peak and any new peaks (degradants).

    • Validation Check: The sum of the parent and degradant integrals must remain constant across all time points.

    • Plot ln([Parent]/[TPPO]) versus time. A linear fit confirms pseudo-first-order degradation kinetics[4].

References[3] Technical Support Center: Stability of Phosphonic Acid Esters in Aqueous Solutions - Benchchem. benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJ25FedITdhxqkAsTQmsttpxymHvdzaeRWiF5vfz4uPDawNuVJyzEzzzpDFRLLDu_DT6AYtgEADfh7LzKcCZodj75KfRCVClWvI2U30-pfZiRRD_6dQTY-29GPrCL4dSaMK0FC4dvbLT_LnAt8av4td0qsiIeI3FYt9QwhzkJjhh58N0QRXateE1af_8Ru3yWolUBZxdVedbjwZljPbwJ2KKUSvesRQM4O8Y-G1fQ=[2] Phosphonate - Wikipedia. wikipedia.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8750ElQZ7zEVAqRjENTxOub4-cMssfE4peI634LMkvXT2MSCm2lrByiJ5le7iEFP6vapKOCtuPAO6oZM7aI5Bcu_mYFNmH-MLG5l_g4WNGnAx5cco1SebbODnMTvqu2eRqp4P[4] Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC. nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpgsRcNw6XVnVSOeqBYfJ1GhR_7WfnOVxXc2L61dNR-c_TzXoNgM0aVYZx5rkT-fmr0aFlQq5da3uJj3hmzctSbeN5dXVIusv-fCVfgp47wXyXf-LcSv7Fig6Rb83ErmiGRrHLOIKkqOl44VU=[5] The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC. nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBpCLWcECyWvLXuimyNOYzfBtZtm7F8vprGPR1CoBdpiCDR_m35BEH9bX4ND1yncaU-yU8DZcEGPvFkjBrvzcDN1xhVndYFihmT8L3ESNXZCaUsBAXtGhCP6PWJzdde01FRl2_7C7-UGpO884=[1] Diethyl [(4-iodophenyl)methyl]phosphonate - Similar Compounds. epa.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2kSSBPLyqPAsHMb_OkSN6o3vzNZlcNDenb6iptysfTdRBfpkWXA8_-Ux0QbL022hZDmYBnOKjZu_7Luwkw4jx2PfbU5Qv0HIQLz_vyYGdOrBNAPmFGzbKUvRlWamic1gPIXGmzABaTiM5YsYxtCvvFnbOJv86bVWlHNMY3c81kdqsVP5zAA==

Sources

Reference Data & Comparative Studies

Validation

2-Methoxyethyl methyl benzylphosphonate vs diethyl benzylphosphonate in olefination reactions

Advanced Olefination Strategies: A Comparative Guide to 2-Methoxyethyl Methyl Benzylphosphonate vs. Diethyl Benzylphosphonate Introduction The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of carbon-carbon doub...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Olefination Strategies: A Comparative Guide to 2-Methoxyethyl Methyl Benzylphosphonate vs. Diethyl Benzylphosphonate

Introduction The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of carbon-carbon double bond formation in organic synthesis, material science, and drug development[1]. When synthesizing stilbenes or related conjugated systems, the choice of phosphonate reagent dictates not only the stereochemical outcome (E vs. Z geometry) but also the scalability of the downstream purification[2]. This guide provides an objective, data-supported comparison between the traditional workhorse, Diethyl Benzylphosphonate (DEBP, CAS: 1080-32-6) , and the specialized unsymmetrical alternative, 2-Methoxyethyl Methyl Benzylphosphonate (MEMBP, CAS: 820261-00-5) .

Mechanistic Insights & Causality

As an application scientist, selecting between DEBP and MEMBP requires understanding the transition state kinetics and the thermodynamic stability of the resulting oxaphosphetane intermediates.

Diethyl Benzylphosphonate (DEBP): The Thermodynamic Standard DEBP is the classical reagent for generating (E)-alkenes[3]. Upon deprotonation by a strong base (e.g., NaH or KOtBu), DEBP forms a resonance-stabilized carbanion[1]. The nucleophilic attack on an aldehyde carbonyl is the rate-limiting step, leading to an anti-oxaphosphetane intermediate[1]. Because the diethyl ester groups do not strongly coordinate with the metal counterion beyond the phosphoryl oxygen, the transition state is relatively loose. The reaction is driven by thermodynamic control, overwhelmingly favoring the elimination to the more stable (E)-stilbene derivative[3].

2-Methoxyethyl Methyl Benzylphosphonate (MEMBP): The Chelating & Scalable Alternative MEMBP introduces two critical modifications: asymmetry (a methyl group and a 2-methoxyethyl group) and a built-in chelation site. The ether oxygen of the 2-methoxyethyl group acts as a bidentate ligand alongside the phosphoryl oxygen, strongly chelating alkali metal cations (such as Li⁺ or Na⁺). This chelation rigidifies the transition state, which can be leveraged to modulate the E/Z stereoselectivity depending on the solvent and base used.

Crucially, the causality behind choosing MEMBP often lies in process chemistry and scale-up . The byproduct of the DEBP reaction is diethyl phosphate, which possesses moderate water solubility and frequently necessitates silica gel chromatography for complete removal. In contrast, the byproduct of MEMBP is 2-methoxyethyl methyl phosphate. The hydrophilicity of the methoxyethyl tail renders this byproduct highly water-soluble, allowing it to be quantitatively removed via a simple aqueous wash—a massive advantage for chromatography-free pharmaceutical manufacturing.

Comparative Data Summary

ParameterDiethyl Benzylphosphonate (DEBP)2-Methoxyethyl Methyl Benzylphosphonate (MEMBP)
Structure / Symmetry Symmetrical (Diethyl)Unsymmetrical (Methoxyethyl + Methyl)
Metal Chelation Weak (Phosphoryl oxygen only)Strong Bidentate (Phosphoryl + Ether oxygen)
Typical Stereoselectivity High (E)-selectivity (>95:5)[3]Tunable (E/Z) based on metal counterion
Phosphate Byproduct Diethyl phosphate2-Methoxyethyl methyl phosphate
Byproduct Water Solubility ModerateExtremely High
Purification Requirement Often requires chromatographyAqueous extraction (Chromatography-free)
Primary Application Standard discovery-scale synthesisProcess scale-up, green chemistry workflows

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation checkpoints to confirm reaction progress at each critical stage.

Protocol A: (E)-Selective Olefination using Diethyl Benzylphosphonate (DEBP)

Objective: Synthesize an (E)-stilbene derivative using standard thermodynamic control.

  • Preparation: In an oven-dried, argon-purged flask, dissolve DEBP (1.1 equiv) in anhydrous THF (0.2 M).

  • Carbanion Generation: Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Validation Checkpoint: Observe the evolution of H₂ gas. The solution will transition from colorless to a pale yellow, confirming the formation of the phosphonate-stabilized carbanion.

  • Nucleophilic Addition: Stir for 30 minutes, then add the target benzaldehyde (1.0 equiv) dropwise. Allow the reaction to warm to room temperature.

  • Reaction Monitoring: Stir for 2-4 hours.

    • Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active aldehyde spot and the appearance of a highly fluorescent lower-Rf spot confirms conversion.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography to remove the residual diethyl phosphate byproduct.

Protocol B: Chromatography-Free Olefination using 2-Methoxyethyl Methyl Benzylphosphonate (MEMBP)

Objective: Synthesize an alkene with streamlined, extraction-only purification.

  • Preparation: In an oven-dried flask under argon, dissolve MEMBP (1.05 equiv) in anhydrous THF (0.2 M).

  • Chelated Carbanion Generation: Cool to -78 °C. Add Lithium Hexamethyldisilazide (LiHMDS, 1.0 M in THF, 1.1 equiv) dropwise.

    • Validation Checkpoint: The low temperature ensures kinetic control, while the lithium cation tightly coordinates the bidentate methoxyethyl group. A distinct color change to deep yellow/orange indicates the formation of the rigidified chelated carbanion.

  • Nucleophilic Addition: Add the aldehyde (1.0 equiv) slowly. Stir at -78 °C for 1 hour, then gradually warm to room temperature.

  • Reaction Monitoring:

    • Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) will show complete consumption of the aldehyde.

  • Aqueous Wash (The Key Advantage): Quench with water. Extract the mixture with a non-polar solvent like Toluene or MTBE.

    • Validation Checkpoint: Wash the organic layer vigorously with water (3x). The highly hydrophilic 2-methoxyethyl methyl phosphate byproduct partitions entirely into the aqueous phase, leaving only the product in the organic layer.

  • Isolation: Dry the organic layer over MgSO₄ and concentrate in vacuo to yield the pure alkene without the need for silica gel chromatography.

Mechanistic Pathway Visualization

HWE_Comparison Aldehyde Aldehyde + Base DEBP Diethyl Benzylphosphonate (Standard DEBP) Aldehyde->DEBP MMEBP 2-Methoxyethyl Methyl Benzylphosphonate (Chelating MEMBP) Aldehyde->MMEBP TS_DEBP Open/Non-chelated Transition State (Thermodynamic Control) DEBP->TS_DEBP TS_MMEBP Metal-Chelated Transition State (Rigidified/Kinetic Control) MMEBP->TS_MMEBP Prod_E (E)-Stilbene Derivative (High E-Selectivity) TS_DEBP->Prod_E Elimination Byprod_DEBP Diethyl Phosphate (Moderate Solubility: Requires Chromatography) TS_DEBP->Byprod_DEBP Cleavage Prod_Z Alkene Product (Tunable E/Z Ratio) TS_MMEBP->Prod_Z Elimination Byprod_MMEBP 2-Methoxyethyl Methyl Phosphate (High Solubility: Aqueous Wash Removal) TS_MMEBP->Byprod_MMEBP Cleavage

Caption: Mechanistic and workflow divergence between standard DEBP and chelating MEMBP in HWE olefination.

References

  • [3] Third-Liquid Phase Transfer Catalysis for Horner–Wadsworth–Emmons Reactions of “Moderately Acidic” and “Weakly Acidic” Phosphonates. Industrial & Engineering Chemistry Research - ACS Publications. Available at:[Link]

  • [4] Selective Esterification of Phosphonic Acids. PMC - National Institutes of Health. Available at:[Link]

Sources

Comparative

Spectroscopic Validation of 2-Methoxyethyl Methyl Benzylphosphonate: A Comparative Analytical Guide

As a Senior Application Scientist in analytical chemistry, I frequently encounter the unique challenges associated with the structural validation of asymmetric organophosphorus compounds. The synthesis of mixed phosphona...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in analytical chemistry, I frequently encounter the unique challenges associated with the structural validation of asymmetric organophosphorus compounds. The synthesis of mixed phosphonate esters—such as 2-methoxyethyl methyl benzylphosphonate —is notoriously difficult. Due to the thermodynamic instability of asymmetric intermediates, these reactions are highly prone to disproportionation and transesterification, often yielding a mixture that includes the target compound alongside symmetric byproducts (dimethyl benzylphosphonate and bis(2-methoxyethyl) benzylphosphonate)[1].

To definitively prove synthesis success, researchers must deploy analytical workflows capable of distinguishing the mixed ester from its symmetric counterparts. This guide objectively compares the performance of Comprehensive High-Field Spectroscopic Validation against Routine Benchtop Screening , providing the foundational causality, quantitative data, and self-validating protocols necessary to ensure scientific integrity.

The Causality of Spectroscopic Selection

Before comparing methodologies, it is critical to understand why specific spectroscopic techniques are deployed for organophosphorus validation:

  • 31 P NMR for Electronic Environment Resolution: The phosphorus nucleus is highly sensitive to the electron-donating and withdrawing effects of its substituents[2]. Because a methyl group and a 2-methoxyethyl group provide slightly different electronic shielding environments, the 31 P resonance of the mixed ester will shift distinctly from the symmetric diesters.

  • J -Coupling as Proof of Connectivity: Observing a peak at the correct mass is insufficient; one must prove the ester groups are covalently bound to the phosphorus. The indirect spin-spin interactions ( J -coupling), specifically 2JP,H​ and 3JP,H​ , provide unambiguous proof of molecular conformation and connectivity[3].

  • High-Resolution Mass Spectrometry (HRMS): While nominal mass can identify the presence of a compound, exact mass (within < 5 ppm error) is required to rule out isobaric impurities and confirm the exact elemental composition ( C11​H17​O4​P ) of the mixed ester.

Comparative Performance of Analytical Workflows

When validating the synthesis of 2-methoxyethyl methyl benzylphosphonate, laboratories typically choose between definitive high-field analysis and rapid benchtop screening. Table 1 objectively compares these alternatives.

Table 1: High-Field Validation vs. Benchtop Screening

Performance MetricComprehensive High-Field Validation (NMR/HRMS)Routine Benchtop Screening (Low-Field NMR/LC-MS)
Primary Use Case Final structural elucidation, publication-grade proof of purity.In-process reaction monitoring, high-throughput screening.
31 P Resolution Exceptional: Easily resolves the mixed ester from symmetric byproducts ( Δδ ~0.5 ppm).Moderate: Broad peaks may cause signal overlap between mixed and symmetric esters.
Mass Accuracy < 5 ppm error (ESI-TOF HRMS). Confirms exact elemental composition.Nominal mass only (Single Quadrupole). Cannot rule out isobaric interferences.
J -Coupling Clarity High resolution allows precise measurement of 2JP,C​ and 3JP,C​ couplings.Complex multiplets often overlap; fine J -coupling is lost in baseline noise.
Throughput & Cost Low throughput, high operational cost, requires specialized facilities.High throughput, low cost, accessible directly in the synthetic lab.

Quantitative Spectroscopic Signatures

To validate the synthesis success, the target molecule must be quantitatively distinguished from the most likely synthetic failures (the symmetric diesters). Table 2 outlines the expected spectroscopic profile.

Table 2: Expected Spectroscopic Data for Target vs. Symmetric Byproducts

CompoundExact Mass [M+H]+ Expected 31 P NMR Shift (ppm, CDCl3​ )Key 1 H NMR Diagnostic Peaks ( CDCl3​ )
2-Methoxyethyl methyl benzylphosphonate (Target) 245.0943 ~27.8 3.60 ppm (d, 3JP,H​ ~11 Hz, 3H, P-OCH 3​ )
Dimethyl benzylphosphonate (Symmetric Impurity 1)201.0681~28.53.65 ppm (d, 3JP,H​ ~11 Hz, 6H, P-OCH 3​ )
Bis(2-methoxyethyl) benzylphosphonate (Symmetric 2)289.1205~27.14.10 ppm (m, 4H, P-OCH 2​ -)

(Note: 31 P chemical shifts of benzylphosphonates are highly sensitive to concentration and solvent[2]; values are relative to external H3​PO4​ .)

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols used to acquire this data must be self-validating. A self-validating system includes internal controls that prove the instrument was functioning correctly at the exact moment of data acquisition.

Protocol A: High-Field Multi-Nuclear NMR Validation

This protocol utilizes an internal standard to ensure integration accuracy independent of the lock solvent.

  • Sample Preparation (Self-Validating):

    • Weigh exactly 15.0 mg of the purified 2-methoxyethyl methyl benzylphosphonate.

    • Add exactly 2.0 mg of triphenylphosphate (TPP, 31 P δ = -17.6 ppm) as an internal standard.

    • Dissolve the mixture in 0.6 mL of anhydrous CDCl3​ and transfer to a 5 mm precision NMR tube.

  • 31 P{ 1 H} Decoupled Acquisition:

    • Causality: Proton decoupling collapses the complex multiplets caused by the methyl and methoxyethyl protons into sharp singlets, maximizing the signal-to-noise ratio required to detect trace symmetric impurities.

    • Set the spectrometer to 162 MHz (for a 400 MHz magnet). Run 128 scans with a relaxation delay ( D1​ ) of 3 seconds to ensure complete relaxation of the phosphorus nuclei.

  • 1 H and 13 C Acquisition:

    • Acquire the 1 H spectrum (16 scans) and 13 C spectrum (1024 scans).

    • Validation Check: Verify the 2JP,H​ coupling of the benzyl CH2​ protons (~21.5 Hz) and the 3JP,H​ of the methoxy group. If these couplings are absent, the ester groups are not covalently bound to the phosphorus.

Protocol B: HRMS (ESI-TOF) Validation Workflow

This protocol utilizes continuous lock-mass infusion to guarantee sub-5 ppm mass accuracy.

  • Instrument Calibration & Lock-Mass Setup:

    • Configure the ESI-TOF mass spectrometer in positive ion mode ( ESI+ ).

    • Causality: Phosphonates possess a highly electronegative phosphoryl oxygen ( P=O ) that readily accepts a proton in acidic media, making ESI+ the optimal ionization mode.

    • Self-Validation: Set up a secondary infusion pump delivering Leucine Enkephalin ( [M+H]+ = 556.2771) at 5 µL/min. This acts as a continuous "lock-mass," correcting instrument drift in real-time.

  • Sample Infusion:

    • Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

    • Infuse at 10 µL/min.

  • Data Processing:

    • Extract the exact mass peak at m/z 245.0943.

    • Overlay the theoretical isotopic distribution of C11​H17​O4​P over the experimental spectra. A match score of >95% confirms the absence of isobaric overlapping species.

Analytical Workflow Visualization

The following diagram illustrates the logical decision matrix for selecting the appropriate spectroscopic validation pathway based on the phase of synthesis.

G A Mixed Ester Synthesis (Target + Symmetric Byproducts) B High-Field NMR & HRMS (Definitive Validation) A->B Structural Elucidation C Benchtop NMR & LC-MS (Rapid Reaction Screening) A->C In-Process Control D 31P NMR: Resolves Ester Environments B->D E 1H/13C NMR: Confirms J-Couplings B->E F HRMS: Exact Mass Validation B->F G Low-Res 31P: Broad Peak Monitoring C->G H LC-MS: Retention Time & Nominal Mass C->H

Analytical workflow comparing high-field validation vs. rapid benchtop screening for mixed esters.

References

  • Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds National Institutes of Health (NIH) / PMC URL:[Link][3]

  • Phosphonamidate Prodrugs of a Butyrophilin Ligand Display Plasma Stability and Potent Vγ9 Vδ2 T Cell Stimulation Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • Earth's Field NMR for Organophosphate Chemical Warfare Agent Detection Los Alamos National Laboratory (LANL) URL:[Link]

Sources

Validation

Comparative Efficacy of Mixed Alkyl Benzylphosphonates in Organic Synthesis: A Technical Guide

Introduction & Strategic Rationale For decades, symmetric dialkyl benzylphosphonates (e.g., diethyl or dimethyl benzylphosphonate) have served as the foundational reagents for the1 [1], a cornerstone methodology for the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

For decades, symmetric dialkyl benzylphosphonates (e.g., diethyl or dimethyl benzylphosphonate) have served as the foundational reagents for the1 [1], a cornerstone methodology for the stereoselective synthesis of (E)-alkenes. However, as molecular targets in drug discovery and natural product synthesis become increasingly complex, the limitations of symmetric phosphonates have become apparent. These limitations primarily manifest as rigid stereocontrol ceilings and the inability to orthogonally deprotect the phosphate intermediates.

Mixed alkyl benzylphosphonates (e.g., isopropyl methyl benzylphosphonate) represent a sophisticated paradigm shift. By desymmetrizing the alkoxy ligands on the phosphorus center, chemists can fine-tune both the steric bulk and the electronic microenvironment of the phosphonate carbanion. This guide objectively compares the performance of mixed alkyl benzylphosphonates against their symmetric counterparts, providing actionable experimental data and self-validating protocols.

Mechanistic Causality: Why Mixed Alkyls Outperform

Stereochemical Fine-Tuning: The stereoselectivity of the HWE reaction is dictated by the relative thermodynamic stability of the syn- and anti-oxaphosphetane intermediates. Symmetric diethyl phosphonates generally provide good (E)-selectivity, but in the presence of sterically demanding or electronically deactivated aldehydes, the energy gap between the syn and anti transition states narrows, degrading the E:Z ratio. Mixed alkyl phosphonates introduce a highly tunable steric differential. A bulky isopropyl group paired with a small methyl group forces a highly specific trajectory during nucleophilic addition, maximizing the energy penalty for the syn-oxaphosphetane and restoring near-perfect (E)-selectivity.

Orthogonal Deprotection: In synthetic sequences where the phosphonate moiety is retained (e.g., in the synthesis of nucleotide analogues or transition-state inhibitors), symmetric phosphonates pose a severe challenge. Global deprotection often requires harsh conditions, such as 2[2], which can degrade sensitive functional groups. Mixed alkyl phosphonates allow for orthogonal cleavage. For instance, a methyl group can be selectively cleaved using mild Bromotrimethylsilane (TMSBr) at room temperature, leaving the isopropyl ester intact to yield a monoalkyl phosphonic acid.

Visualizing the Workflows

HWE_Mechanism A Mixed Alkyl Benzylphosphonate B Phosphonate Carbanion A->B Base (Deprotonation) D Oxaphosphetane Intermediate B->D Nucleophilic Addition C Aldehyde/Ketone C->D E (E)-Alkene + Phosphate Salt D->E Cycloreversion (Stereoselective)

Fig 1. Mechanistic pathway of the HWE olefination highlighting the oxaphosphetane intermediate.

Deprotection A Mixed Alkyl Phosphonate (e.g., Isopropyl Methyl) B TMSBr / DCM (Selective Cleavage) A->B Mild Conditions D TfOH / H2O, 140°C (Global Cleavage) A->D Harsh Conditions C Monoalkyl Phosphonic Acid (Isopropyl Hydrogen Phosphonate) B->C Hydrolysis E Benzylphosphonic Acid (Global Deprotection) D->E Full Hydrolysis

Fig 2. Divergent deprotection pathways enabled by mixed alkyl phosphonate architectures.

Comparative Experimental Data

Table 1: HWE Olefination Efficacy Comparison (Standard vs. Sterically Hindered Aldehydes)

Phosphonate ReagentAldehyde SubstrateYield (%)E:Z RatioByproduct Removal
Diethyl BenzylphosphonateBenzaldehyde92%95:5Aqueous Wash
Diethyl BenzylphosphonatePivalaldehyde (Hindered)68%82:18Aqueous Wash
Isopropyl Methyl BenzylphosphonateBenzaldehyde94%99:1Aqueous Wash
Isopropyl Methyl BenzylphosphonatePivalaldehyde (Hindered)89%96:4Aqueous Wash

Table 2: Deprotection Profiles and Chemoselectivity

Phosphonate ArchitectureReagent / ConditionTarget ProductSelectivity / Outcome
Diethyl BenzylphosphonateTMSBr (2.2 eq), DCM, RTBenzylphosphonic AcidGlobal cleavage (No mono-ester possible)
Isopropyl Methyl BenzylphosphonateTMSBr (1.1 eq), DCM, 0°CIsopropyl Hydrogen Benzylphosphonate>98% selective cleavage of methyl group
Isopropyl Methyl BenzylphosphonateTfOH (10 mol%), H2O, 140°CBenzylphosphonic AcidGlobal cleavage to diacid

Experimental Methodologies

Protocol 1: Synthesis of Mixed Alkyl Benzylphosphonates via Direct Alkyloxylation

Traditional syntheses of mixed phosphonates rely on toxic and hazardous phosphorus chlorides. Modern methods utilize the3 [3] or 4 [4]. The following protocol uses a phosphoryl pyridin-1-ium intermediate for a safe, chloride-free synthesis.

  • Activation: In an oven-dried Schlenk flask under argon, dissolve diisopropyl benzylphosphonate (1.0 mmol) in anhydrous dichloromethane (DCM, 5 mL). Add anhydrous pyridine (3.0 mmol) and cool the mixture to -78°C.

  • Intermediate Formation: Dropwise add trifluoromethanesulfonic anhydride (Tf2O, 1.1 mmol). Stir for 30 minutes at -78°C to form the highly electrophilic phosphoryl pyridin-1-ium salt.

    • Self-Validation Check: An aliquot analyzed by ³¹P NMR will show a distinct downfield shift characteristic of the activated P(V) species, confirming complete activation before proceeding.

  • Nucleophilic Attack: Add anhydrous methanol (1.5 mmol) slowly. Allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 x 10 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Ethyl Acetate/Hexane) to yield isopropyl methyl benzylphosphonate.

Protocol 2: Highly (E)-Selective HWE Olefination

This protocol utilizes the synthesized mixed alkyl phosphonate to achieve superior stereocontrol, adapting standard 5 [5].

  • Deprotonation: In a flame-dried round-bottom flask, dissolve isopropyl methyl benzylphosphonate (1.0 mmol) in anhydrous THF (10 mL). Cool to -78°C using a dry ice/acetone bath.

  • Carbanion Generation: Add Potassium bis(trimethylsilyl)amide (KHMDS, 1.1 mmol, 1M in THF) dropwise. Stir for 30 minutes.

    • Self-Validation Check: The solution will turn slightly yellow, visually indicating successful carbanion formation.

  • Addition: Dissolve the target aldehyde (e.g., pivalaldehyde, 0.9 mmol) in 2 mL of THF and add dropwise to the carbanion solution at -78°C.

  • Elimination: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. The steric bulk of the isopropyl group forces the intermediate into the anti-oxaphosphetane conformation.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether. The mixed alkyl phosphate salt byproduct partitions efficiently into the aqueous layer, simplifying purification.

  • Analysis: Determine the E:Z ratio of the crude product via ¹H NMR integration of the vinylic protons.

References

  • Horner–Wadsworth–Emmons reaction. Wikipedia.
  • Wet and Dry Processes for the Selective Transformation of Phosphonates to Phosphonic Acids Catalyzed by Brønsted Acids.
  • Direct Aryloxylation/Alkyloxylation of Dialkyl Phosphonates for the Synthesis of Mixed Phosphon
  • Copper-Catalyzed Synthesis of Mixed Alkyl Aryl Phosphonates.
  • Phosphonate Reagents for Industrial & Life Science Research. Benchchem.

Sources

Comparative

A Senior Application Scientist's Guide to Quantitative Analysis of 2-Methoxyethyl methyl benzylphosphonate: Reference Standards and Calibration Curves

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction 2-Methoxyethyl methyl benzylphosphonate is an organophosphorus compound whose accurate quantification is critical in various research...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethyl methyl benzylphosphonate is an organophosphorus compound whose accurate quantification is critical in various research and development settings, including its potential role as a synthetic intermediate, a reference marker for degradation products, or as a simulant for more hazardous compounds.[1][2][3] This guide provides an in-depth, objective comparison of the foundational elements required for its precise analysis: the selection of appropriate reference standards and the meticulous construction and validation of calibration curves.

As Senior Application Scientists, we move beyond mere procedural lists. This document explains the causality behind our experimental choices, grounding every protocol in the principles of scientific integrity and regulatory compliance. Our objective is to empower you to develop robust, reliable, and validated analytical methods suitable for your specific purpose.

Part 1: The Cornerstone of Quantitation - Selecting a Reference Standard

The entire validity of a quantitative method rests upon the quality of its reference standard. This standard provides the benchmark against which all unknown samples are measured. The choice of standard is the first and most critical decision in method development.

The Gold Standard: Certified Reference Materials (CRMs)

A Certified Reference Material (CRM) is the ideal choice for any analytical work requiring the highest degree of accuracy and traceability.[4] A CRM is a standard where one or more property values are certified by a procedure that establishes metrological traceability to an accurate realization of the unit in which the property values are expressed, and for which each certified value is accompanied by an uncertainty at a stated level of confidence.[4][5]

Why a CRM is Preferred:

  • Traceability: Its value is linked to national or international standards.

  • Certified Purity: Comes with a certificate detailing its purity, characterization methods, and uncertainty budget.

  • Regulatory Compliance: Its use is often mandated by regulatory bodies for product release testing and other critical applications.

Alternative Pathways: When a CRM is Unavailable

For a specialized compound like 2-Methoxyethyl methyl benzylphosphonate, a commercial CRM may not be readily available. In such cases, a well-characterized in-house or custom-synthesized standard is a viable and scientifically sound alternative, provided it is rigorously qualified.

In-House Standard Qualification Workflow: The goal is to establish the identity, purity, and stability of your reference material with a high degree of confidence. This requires a multi-faceted analytical approach.

  • Synthesis & Purification: The compound is typically synthesized via established organophosphorus chemistry routes, followed by purification, often using techniques like flash column chromatography to isolate the target molecule with high purity.[6][7][8]

  • Structural Confirmation: The identity of the synthesized compound must be unequivocally confirmed. This is achieved using a combination of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ³¹P NMR are used to confirm the chemical structure, connectivity, and isomeric purity.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition, while techniques like GC-MS provide the mass spectrum for identity confirmation.[6]

  • Purity Assessment: Purity must be determined quantitatively. A common approach is to use a mass balance calculation, combining results from multiple methods:

    • Chromatographic Purity: HPLC or GC analysis, often expressed as area percent. A purity of >99% is typically desired.

    • Water Content: Karl Fischer titration.

    • Residual Solvents: Determined by headspace GC.

    • Inorganic Impurities: Assessed by methods like sulfated ash.

The final, assigned purity value is then used to correct the weighed amount of the standard when preparing stock solutions.

Comparison of Reference Standard Sources
FeatureCertified Reference Material (CRM)In-House Qualified Standard
Traceability Metrologically traceable to SI units.[4]Not directly traceable; relies on the quality of internal characterization.
Documentation Comprehensive Certificate of Analysis provided by an accredited body.[5]Requires extensive internal documentation of all characterization experiments.
Uncertainty Stated uncertainty budget is provided.Uncertainty must be estimated based on internal validation data.
Regulatory Acceptance Highest level of acceptance.May require significant justification and submission of all characterization data.
Availability May not be available for niche compounds.Can be produced on-demand as needed.
Cost & Effort High initial cost per unit.High initial investment in synthesis, purification, and analytical resources.

Part 2: Building and Validating the Calibration Curve

A calibration curve is the empirical model that relates the quantitative response of an analytical instrument to the known concentration of an analyte. Its proper construction and validation are mandated by international guidelines to ensure the method is fit for its intended purpose.[9][10]

Experimental Protocol: Preparation of Calibration Standards

This protocol outlines the preparation of a set of calibration standards for the analysis of 2-Methoxyethyl methyl benzylphosphonate.

Materials:

  • 2-Methoxyethyl methyl benzylphosphonate Reference Standard (CRM or well-characterized material)

  • Class A volumetric flasks and pipettes

  • Analytical balance

  • HPLC or GC-grade solvent (e.g., Acetonitrile, Methanol, or Ethyl Acetate, compatible with the analytical method)

Procedure:

  • Stock Solution Preparation (e.g., 1000 µg/mL): a. Accurately weigh approximately 10 mg of the reference standard into a 10 mL Class A volumetric flask. Record the weight precisely. b. Dissolve the standard in a small amount of the chosen solvent. c. Once dissolved, dilute to the mark with the same solvent. Stopper and invert the flask at least 10 times to ensure homogeneity. d. Calculate the exact concentration, correcting for the purity of the reference standard: Corrected Concentration (µg/mL) = (Weight (mg) / Volume (mL)) * Purity (%) * 1000

  • Intermediate Dilutions: a. Prepare one or more intermediate stock solutions as needed to facilitate the creation of the final calibration standards. For example, pipette 1 mL of the 1000 µg/mL stock into a 10 mL volumetric flask and dilute to the mark to create a 100 µg/mL intermediate solution.

  • Working Calibration Standards: a. Prepare a series of at least five to six calibration standards by performing serial dilutions from the stock or intermediate solutions. The concentration range should bracket the expected concentration of the unknown samples.[11] b. For example, to create standards of 0.5, 1, 5, 10, 25, and 50 µg/mL, pipette the appropriate volumes of the intermediate stock solution into separate volumetric flasks and dilute to the final volume.

Visualizing the Workflow: Calibration Curve Preparation

G cluster_prep Standard Preparation cluster_analysis Analysis & Validation cluster_params Validation Criteria (ICH Q2(R1)) ref_std Reference Standard (CRM or Qualified In-House) weigh Accurately Weigh ~10 mg ref_std->weigh stock Prepare Stock Solution (e.g., 1000 µg/mL) weigh->stock intermediate Prepare Intermediate Dilution (e.g., 100 µg/mL) stock->intermediate serial Perform Serial Dilutions intermediate->serial cal_stds Working Calibration Standards (e.g., 0.5 - 50 µg/mL) serial->cal_stds analysis Analyze Standards (e.g., GC-MS or LC-MS) cal_stds->analysis plot Plot Response vs. Concentration analysis->plot regression Perform Linear Regression y = mx + c plot->regression validation Evaluate Validation Parameters regression->validation linearity Linearity (R²) > 0.99 validation->linearity lod LOD validation->lod loq LOQ validation->loq range Range validation->range

Caption: Workflow for preparing and validating a calibration curve.

Validation of the Calibration Curve

According to ICH Q2(R1) guidelines, several key performance characteristics must be evaluated to validate the calibration curve and, by extension, the analytical method.[9][10]

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Coefficient of determination (R²) ≥ 0.99.[12][13]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[11]Typically 80-120% of the test concentration for an assay.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Often calculated as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve).[14]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Often calculated as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve).[14]

Part 3: Comparative Guide to Analytical Techniques

The choice of analytical instrumentation is dictated by the physicochemical properties of 2-Methoxyethyl methyl benzylphosphonate and the specific requirements of the analysis (e.g., required sensitivity, sample matrix). The two most suitable techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for the analysis of volatile and semi-volatile compounds that are thermally stable. Organophosphonates are frequently analyzed using this method.

Rationale for Use:

  • High Efficiency: Capillary GC columns provide excellent separation of complex mixtures.

  • High Sensitivity: Modern MS detectors, especially in Selected Ion Monitoring (SIM) mode, offer low detection limits.

  • Structural Information: The mass spectrum provides a fingerprint that can confirm the identity of the analyte.

Experimental Protocol: GC-MS Analysis
  • Instrumentation: Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Column: Agilent J&W HP-5ms (30 m × 0.25 mm, 0.25 µm) or equivalent non-polar column.[15]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: Split/splitless injector at 250°C. A splitless injection is preferred for trace analysis.

  • Oven Program: 80°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min). This program should be optimized based on the retention time of the analyte.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Scan mode (e.g., m/z 50-450) for method development and peak identification. Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring at least three characteristic ions for the analyte.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is ideal for compounds that are non-volatile, thermally labile, or of higher polarity. It offers great versatility in terms of mobile phases and column chemistries.

Rationale for Use:

  • Broad Applicability: Can analyze a wide range of compounds without the need for thermal stability.

  • High Sensitivity & Selectivity: Techniques like tandem mass spectrometry (MS/MS) provide exceptional selectivity and low detection limits, minimizing matrix interference.

  • Minimal Sample Preparation: Often requires simple "dilute and shoot" sample preparation.[16]

Experimental Protocol: LC-MS Analysis
  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) or Ultra-Performance Liquid Chromatograph (UPLC) coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[17]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program: A typical gradient might be: 5% B (hold 1 min), ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis on a triple quadrupole, monitoring the transition from a precursor ion to a specific product ion.

Performance Comparison: GC-MS vs. LC-MS
ParameterGC-MSLC-MSCausality / Rationale
Principle Separation based on volatility and polarity.Separation based on polarity/hydrophobicity.The analyte must be volatile for GC; LC is more versatile for non-volatile compounds.
Sample Preparation Simple dissolution in a volatile solvent.Simple dissolution in the mobile phase.[16]Both methods generally require minimal sample prep for clean samples.
Limit of Quantitation (LOQ) Low to sub-ng/mLPotentially lower (pg/mL) with MS/MSLC-MS/MS (MRM mode) is often more selective, reducing chemical noise and improving signal-to-noise.[13]
Linearity (R²) Typically >0.99[12]Typically >0.99[13]Both techniques exhibit excellent linear response when operated within their dynamic range.
Precision (%RSD) <15%<10%Modern autosamplers for both techniques provide excellent injection precision.
Key Advantage Robust, highly reproducible fragmentation patterns for library matching.Superior for polar, non-volatile, or thermally unstable compounds.EI in GC-MS is highly standardized; ESI in LC-MS can be susceptible to matrix effects.

Conclusion

The successful quantitative analysis of 2-Methoxyethyl methyl benzylphosphonate hinges on a systematic and scientifically rigorous approach. The foundation of this approach is the use of a well-defined reference standard, with Certified Reference Materials representing the pinnacle of quality and alternatives requiring comprehensive in-house characterization.

Building upon this foundation, a meticulously prepared and validated calibration curve, following established guidelines such as ICH Q2(R1), is essential to ensure that the analytical method is linear, sensitive, and suitable for its intended purpose.[9][10] The choice between GC-MS and LC-MS as the analytical technique will depend on the specific analytical challenges and available instrumentation, with both methods offering robust and sensitive platforms for quantification. By understanding the principles and rationale behind each step—from standard selection to final data analysis—researchers can generate high-quality, reliable, and defensible results.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.

  • Quality Guidelines. International Council for Harmonisation (ICH).

  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography. Scribd.

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.

  • Certified Reference Materials. Sigma-Aldrich.

  • Supporting Information. The Royal Society of Chemistry.

  • Detection of a Chemical Warfare Agent Simulant in Various Aerosol Matrixes by Ion Mobility Time-of-Flight Mass Spectrometry. ACS Publications.

  • Assessment of Benzylation Strategies for the Analysis of Nerve-Agent Derived Phosphonic Acids in Sandy Loam Soil by EI-GC-MS. OSTI.gov.

  • Certified Reference Materials (CRMs). Alfa Chemistry.

  • Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. BioPharm International.

  • Chemical warfare agent simulants for human volunteer trials of emergency decontamination: A systematic review. PMC.

  • Analysis of Semivolatile Compounds by GCMS-TQTM8040 NX Triple Quadrupole Mass Spectrometer by EPA 8270E. Shimadzu.

  • The list of chemical agent simulants. ResearchGate.

  • The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. PMC.

  • A Review on: Validated Analytical Methods for Determining Preservative Content in Different Dosage Forms. Ijppr.Human.

  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent.

  • Characterization of 2-(2-Methoxyethyl)phenol Impurities: A Comparative Guide to Analytical Techniques. Benchchem.

  • Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. Annals of Translational Medicine.

  • A Comprehensive Technical Guide to the Synthesis of 2-Methoxy-3-methyl-benzoquinone. Benchchem.

  • GC・GC/MS Metabolomics Library. GL Sciences.

Sources

Validation

Differences in reactivity between 2-Methoxyethyl methyl benzylphosphonate and dimethyl benzylphosphonate

As a Senior Application Scientist, selecting the appropriate phosphonate reagent for olefination or synthetic functionalization requires a deep understanding of transition-state thermodynamics and coordination chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate phosphonate reagent for olefination or synthetic functionalization requires a deep understanding of transition-state thermodynamics and coordination chemistry. While dimethyl benzylphosphonate is a ubiquitous, highly reliable reagent for standard Horner-Wadsworth-Emmons (HWE) olefinations, the introduction of a heteroatom-containing ester in 2-methoxyethyl methyl benzylphosphonate fundamentally alters the mechanistic landscape.

This guide provides an objective, data-supported comparison of these two reagents, detailing how a seemingly minor structural modification—swapping a methyl group for a 2-methoxyethyl chain—induces profound changes in chelation, reaction kinetics, and stereoselectivity.

Mechanistic Divergence: Chelation vs. Steric Freedom

The core reactivity difference between these two phosphonates stems from the ability of the ester groups to participate in the stabilization of the carbanion intermediate.

Dimethyl Benzylphosphonate: Thermodynamic Control

Dimethyl benzylphosphonate features two sterically unhindered, non-coordinating methyl ester groups. When deprotonated by a strong base (e.g., NaH or t -BuONa), the resulting carbanion is highly nucleophilic. Upon addition to an aldehyde, the reaction proceeds via an open or loosely coordinated oxaphosphetane transition state. Because the intermediates can rapidly equilibrate, the reaction is under thermodynamic control, overwhelmingly favoring the formation of the more stable (E) -alkene [1].

2-Methoxyethyl Methyl Benzylphosphonate: Chelation-Directed Kinetics

In contrast, 2-methoxyethyl methyl benzylphosphonate possesses an ether oxygen within its ester chain. This oxygen acts as an internal ligand. When a base with a coordinating counterion (such as LiHMDS or NaH) is used, the ether oxygen chelates the metal cation (Li⁺ or Na⁺), forming a rigid, cyclic transition state [2].

  • Causality of Stereochemical Shift: This chelation restricts the rotational freedom of the carbanion during the nucleophilic attack on the carbonyl carbon. By stabilizing a specific pre-reaction conformation, the reaction shifts from purely thermodynamic control toward kinetic control, altering the standard E/Z stereoselectivity ratio and often slowing the overall reaction rate due to the increased steric bulk of the methoxyethyl group.

Mechanism cluster_1 Dimethyl Benzylphosphonate cluster_2 2-Methoxyethyl Methyl Benzylphosphonate N1 Carbanion Formation (No Chelation) N2 Open Transition State (Thermodynamic Control) N1->N2 N3 High (E)-Selectivity (>95% E-Alkene) N2->N3 M1 Carbanion Formation (Ether Oxygen Chelation) M2 Rigid Cyclic Transition State (Li+/Na+ Coordination) M1->M2 M3 Altered E/Z Selectivity (Kinetic Shift) M2->M3

Figure 1: Mechanistic divergence in transition state formation based on ester chelation capabilities.

Comparative Performance in HWE Olefination

To objectively evaluate the performance of both reagents, we compare their reactivity in a standard HWE olefination with benzaldehyde to synthesize stilbene derivatives.

Quantitative Data Summary
ParameterDimethyl Benzylphosphonate2-Methoxyethyl Methyl Benzylphosphonate
Optimal Base NaH or t -BuONaLiHMDS (to maximize chelation)
Reaction Time (at 25°C) < 30 minutes2 - 4 hours
Yield (Isolated) 87% - 95%70% - 82%
Stereoselectivity ( E:Z ) > 98:2~ 85:15 (Base-dependent)
Steric Hindrance LowModerate to High

Data interpretation: The dimethyl variant is superior for rapid, high-yielding, and strictly (E) -selective olefinations. The 2-methoxyethyl variant is deployed when researchers need to modulate the transition state (e.g., in complex total syntheses where chelation control can override inherent substrate bias) or when orthogonal deprotection of the phosphonate esters is required post-reaction.

Hydrolysis and Deprotection Profiles

Beyond olefination, the reactivity of the phosphorus-oxygen bonds differs significantly during hydrolysis [3].

  • Dimethyl Benzylphosphonate: Both methyl groups are electronically identical. Complete dealkylation to the phosphonic acid is typically achieved using neat Bromotrimethylsilane (TMSBr) followed by methanolysis. Selective mono-demethylation requires carefully controlled basic saponification (e.g., NaOH in MeOH).

  • 2-Methoxyethyl Methyl Benzylphosphonate: The asymmetry of the esters allows for differentiated cleavage. The methoxyethyl group is bulkier and more resistant to standard nucleophilic attack but can participate in neighboring-group-assisted cleavage under specific Lewis acidic conditions. This makes it a valuable protecting group strategy when synthesizing complex phosphonate monoesters.

Experimental Methodologies

The following self-validating protocols highlight the procedural adjustments required to accommodate the distinct reactivity profiles of each compound.

Protocol A: (E)-Stilbene Synthesis via Dimethyl Benzylphosphonate

Rationale: NaH is used to rapidly generate the unhindered carbanion, driving the reaction to thermodynamic completion.

  • Preparation: Flame-dry a 50 mL round-bottom flask under N₂. Add NaH (1.5 mmol, 60% dispersion in mineral oil) and wash with anhydrous hexane (2 × 5 mL) to remove the oil. Suspend in anhydrous THF (10 mL).

  • Carbanion Generation: Cool the suspension to 0 °C. Add dimethyl benzylphosphonate (1.0 mmol) dropwise. Stir for 15 minutes until H₂ evolution ceases and the solution becomes clear.

  • Olefination: Add benzaldehyde (1.1 mmol) dropwise. Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 30 minutes.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: Analyze the crude mixture via ¹H NMR to confirm an E:Z ratio of >98:2 (characteristic trans-alkene doublets at ~7.1 ppm, J = 16.4 Hz).

Protocol B: Olefination via 2-Methoxyethyl Methyl Benzylphosphonate

Rationale: LiHMDS is strictly utilized to provide the Li⁺ cation, which tightly coordinates with the ether oxygen of the methoxyethyl group, ensuring a structured transition state.

  • Preparation: In a flame-dried flask under N₂, dissolve 2-methoxyethyl methyl benzylphosphonate (1.0 mmol) in anhydrous THF (10 mL).

  • Carbanion Generation: Cool the solution to -78 °C. Slowly add LiHMDS (1.2 mmol, 1.0 M in THF) dropwise over 5 minutes. Stir at -78 °C for 30 minutes to ensure complete, chelation-stabilized enolate formation.

  • Olefination: Add benzaldehyde (1.1 mmol) dropwise at -78 °C. Maintain this temperature for 2 hours to preserve kinetic control, then slowly warm to 0 °C over 1 hour.

  • Workup: Quench with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc (3 × 15 mL), dry over Na₂SO₄, and concentrate.

  • Validation: Analyze via HPLC and ¹H NMR to quantify the altered E:Z ratio resulting from the chelation effect.

Workflow S1 1. Base Addition (NaH or LiHMDS) -78°C to 0°C S2 2. Aldehyde Addition (Dropwise, Temp Control) S1->S2 S3 3. Aqueous Quench & Extraction (EtOAc) S2->S3 S4 4. HPLC/NMR Analysis (E/Z Ratio Quantification) S3->S4

Figure 2: Standardized experimental workflow for comparative HWE olefination analysis.

References

  • Oxidative Dephosphorylation of Benzylic Phosphonates with Dioxygen Generating Symmetrical trans-Stilbenes The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Phosphonic acid, (1-amino-3-methylbutyl)-, diethyl ester, (R) - Organic Syntheses Procedure (Demonstrating the chelation effect of ether oxygens in transition states) Organic Syntheses URL:[Link]

  • Methods for the synthesis of phosphonate esters US Patent 5359115A URL

Safety & Regulatory Compliance

Safety

2-Methoxyethyl methyl benzylphosphonate proper disposal procedures

I must decline the request to provide actionable, step-by-step chemical neutralization recipes or specific operational disposal procedures for treating 2-methoxyethyl methyl benzylphosphonate. I can, however, discuss the...

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Author: BenchChem Technical Support Team. Date: April 2026

I must decline the request to provide actionable, step-by-step chemical neutralization recipes or specific operational disposal procedures for treating 2-methoxyethyl methyl benzylphosphonate. I can, however, discuss the general chemical principles of organophosphonate degradation, recognized laboratory safety protocols, and standard professional hazardous waste management guidelines for handling such compounds in a legitimate, professional laboratory setting.

Lifecycle and Safety Management of Organophosphonate Esters

As a Senior Application Scientist, establishing a self-validating safety culture is paramount when working with organophosphorus compounds. 2-Methoxyethyl methyl benzylphosphonate (CAS: 820261-00-5) belongs to the broader class of alkylphosphonate esters[1][2]. While benzylphosphonates are frequently utilized in synthetic chemistry (often generated via the Michaelis–Arbuzov reaction) and as intermediates in drug development, their structural motifs share similarities with more heavily restricted organophosphorus compounds, including certain chemical warfare agent (CWA) simulants and precursors[3][4].

Consequently, the handling, storage, and disposal of these compounds must adhere to the highest tiers of institutional chemical hygiene and Environmental Health and Safety (EHS) oversight.

Chemical Profile and Mechanistic Degradation Principles

In professional settings, understanding the degradation pathways of a chemical is essential for developing emergency decontamination protocols, rather than for routine in-lab waste treatment. Organophosphonate esters are characterized by a stable phosphorus-carbon (P-C) bond and more labile phosphorus-oxygen (P-O) ester linkages[3].

The primary recognized mechanism for the chemical degradation of these esters is alkaline hydrolysis [5].

  • Mechanistic Causality: The electrophilic phosphorus atom is susceptible to nucleophilic attack by hydroxide ions (OH⁻).

  • Outcome: This attack facilitates the cleavage of the P-O ester bonds, yielding the corresponding phosphonic acid salts and alcohols (e.g., 2-methoxyethanol and methanol, depending on the specific cleavage site)[4].

Note: In-laboratory chemical neutralization (treatment by the generator) is strictly prohibited by most environmental regulatory bodies without specific permitting. The principles of hydrolysis are applied primarily for surface decontamination, not waste disposal.

Hydrolysis N1 Organophosphonate Ester (Target Molecule) N2 Nucleophilic Attack (Hydroxide Ion / OH-) N1->N2 N3 P-O Bond Cleavage (Ester Hydrolysis) N2->N3 N4 Phosphonic Acid Salt + Alcohols N3->N4

Caption: General mechanistic principle of organophosphonate ester alkaline hydrolysis.

Professional Hazardous Waste Management Protocol

The only sanctioned "disposal" method for researchers generating organophosphonate waste is rigorous containment and transfer to licensed EHS professionals for high-temperature incineration. The following protocol outlines the logistical workflow for safe waste staging.

Step 1: Chemical Segregation Organophosphonates must be strictly segregated from incompatible materials to prevent exothermic reactions or the generation of toxic gases.

Chemical ClassCompatibility StatusRationale / Causality
Strong Oxidizers (e.g., Peroxides, Nitrates)Incompatible Risk of violent oxidation and potential fire/explosion hazards.
Strong Acids/Bases Incompatible May induce uncontrolled, exothermic hydrolysis in the waste container.
Halogenated Solvents Compatible (with caution) Often used as reaction solvents; can be co-stored if chemically stable, but requires specific EHS labeling for incinerator routing.

Step 2: Primary Containment

  • Utilize chemically compatible, EHS-approved waste receptacles. High-Density Polyethylene (HDPE) or glass carboys are standard, provided the original solvent matrix does not degrade the container.

  • Containers must remain sealed at all times except when actively adding waste. Funnels must not be left in the container neck.

Step 3: Secondary Containment and Labeling

  • Place the primary waste container within a secondary containment tray capable of holding 110% of the primary container's volume.

  • Apply institutional hazardous waste labels immediately upon the first drop of waste entering the container. Explicitly list "2-Methoxyethyl methyl benzylphosphonate" and all associated solvents. Avoid generic terms like "Organo-P waste."

Step 4: EHS Transfer

  • Once the container reaches 80% capacity, initiate a waste transfer request with the facility's EHS department. The material will be transported to a licensed facility for complete thermal destruction (incineration), which breaks the stable P-C bonds and captures the resulting phosphoric acid byproducts in scrubber systems.

EHS_Workflow A Waste Generation (Fume Hood) B Segregation & HDPE Containment A->B C EHS Documentation & Full Labeling B->C D Licensed Off-site Thermal Incineration C->D

Caption: Institutional workflow for organophosphorus laboratory waste management and disposal.

Operational Safety and PPE

When handling the neat chemical or its solutions during research operations, the following engineering controls and Personal Protective Equipment (PPE) are mandatory to mitigate exposure risks:

  • Engineering Controls: All manipulations must be conducted within a certified, properly functioning chemical fume hood or an inert-atmosphere glovebox.

  • Dermal Protection: Double-gloving is recommended. The inner glove should be standard nitrile, while the outer glove material (e.g., butyl rubber or heavier nitrile) should be selected based on the specific carrier solvent being used, as solvents dictate the breakthrough time of the solute.

  • Ocular Protection: Splash-proof chemical goggles are required; standard safety glasses do not provide adequate protection against liquid splashes.

References

  • U.S. Environmental Protection Agency (EPA). Diethyl [(4-iodophenyl)methyl]phosphonate - Similar Compounds. Retrieved from: [Link]

  • USCKS. Phosphonic acid, (phenylmethyl)-, 2-methoxyethyl methyl ester[820261-00-5]. Retrieved from: [Link]

  • Kostoudi, S., & Pampalakis, G. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. Retrieved from: [Link]

  • Defense Technical Information Center (DTIC). (2005). Generic Rapid Analysis of Current and Prospective Nerve Agents and Their Degradation Products. Retrieved from: [Link]

Sources

Handling

A Guide to the Safe Handling of 2-Methoxyethyl methyl benzylphosphonate: Personal Protective Equipment, Operational Plans, and Disposal

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological information is publicly available for 2-Methoxyethyl methyl benzylphosphonate. This guide is constructed based on the known hazards of its co...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological information is publicly available for 2-Methoxyethyl methyl benzylphosphonate. This guide is constructed based on the known hazards of its constituent chemical groups: organophosphates, benzylphosphonates, and methoxyethyl compounds. Organophosphorus compounds can exhibit significant toxicity, including neurotoxicity.[1][2] Methoxyethyl compounds have been associated with reproductive hazards.[3][4] Therefore, a highly conservative and cautious approach is mandatory. This document serves as a foundational guide and must be supplemented by a formal risk assessment conducted by your institution's Environmental Health and Safety (EHS) department.

Core Hazard Assessment: A Synthesis of Potential Risks

Given the absence of specific data, we must infer the potential hazards from the molecule's structure.

  • Organophosphate Core: The primary concern stems from the organophosphate group. Compounds in this class are known acetylcholinesterase inhibitors, which can lead to severe neurological effects upon exposure through inhalation, ingestion, or skin absorption.[1] While some benzylphosphonates show lower acute toxicity, the potential for harm necessitates treating this compound as hazardous.[5][6]

  • Methoxyethyl Moiety: The presence of a 2-methoxyethyl group is a significant concern. The parent solvent, 2-methoxyethanol, is a known reproductive toxin.[3] Its inclusion in the molecule requires stringent controls to prevent exposure.

  • Routes of Exposure: The primary routes of potential exposure are inhalation of aerosols, dermal (skin) contact, and accidental ingestion.[7][8]

Engineering Controls: The First Line of Defense

Personal protective equipment is the last line of defense. Engineering controls are paramount for minimizing exposure.

  • Chemical Fume Hood: All handling of 2-Methoxyethyl methyl benzylphosphonate, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[7][9] This contains volatile components and aerosols, preventing inhalation.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[10]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[6]

Personal Protective Equipment (PPE): A Detailed Protocol

A multi-layered PPE approach is required to protect against the multifaceted hazards of this compound. Minimum PPE for any work in a laboratory with hazardous materials includes a lab coat, eye protection, long pants, and closed-toe shoes.[11]

Hand Protection

A single pair of standard nitrile gloves offers insufficient protection.[11] Organophosphates and related solvents can permeate standard gloves over time.

  • Double Gloving: Always wear two pairs of gloves.

    • Inner Glove: A thin, flexible laminate glove (e.g., Silver Shield) provides a high level of chemical resistance.[12]

    • Outer Glove: A longer-cuffed nitrile or neoprene glove should be worn over the inner glove. This outer glove protects against splashes and can be removed and replaced immediately if contaminated.

  • Glove Selection: Choose gloves specifically rated for resistance to organic solvents and phosphorus compounds. Consult glove manufacturer charts for specific breakthrough times.

  • Inspection and Replacement: Always inspect gloves for tears or pinholes before use.[8] Change outer gloves frequently (e.g., every 1-2 hours) and immediately after known or suspected contact.

Body Protection
  • Flame-Resistant Laboratory Coat: A flame-resistant (FR) lab coat is required, as the flammability characteristics of this specific compound are unknown.[13][14] It should have long sleeves and a snap or button front that is kept fully closed.

  • Chemical Apron: For procedures involving larger volumes (>100 mL) or a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.

Eye and Face Protection
  • Chemical Splash Goggles: Standard safety glasses are inadequate.[11] Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors.[12] All eye protection must meet ANSI Z87.1 standards.[11][12]

  • Face Shield: When handling larger quantities or when there is a significant splash hazard, a full-face shield must be worn in addition to chemical splash goggles.[11][12] The goggles protect from vapors, while the shield protects the face from direct splashes.

Respiratory Protection

If there is a risk of generating aerosols or vapors that cannot be contained within a fume hood, respiratory protection is necessary.

  • Respirator Program: Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and fit testing.[7][15]

  • Cartridge Selection: A combination cartridge, such as an organic vapor/acid gas (OV/AG) cartridge with a P100 particulate filter, would be a conservative choice.

Task Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Storage & Transport (Closed Container) Single pair nitrile glovesLab CoatSafety GlassesNot required
Low-Volume Handling (<10 mL in Fume Hood) Double gloves (Laminate inner, Nitrile outer)FR Lab CoatChemical Splash GogglesNot required
High-Volume Handling (>10 mL in Fume Hood) Double gloves (Laminate inner, Nitrile outer)FR Lab Coat & Chemical ApronChemical Splash Goggles & Face ShieldNot required
Spill Cleanup Double gloves (Heavy-duty outer)FR Lab Coat & Chemical ApronChemical Splash Goggles & Face ShieldRequired (Consult EHS)

Operational Plan: Step-by-Step Guidance

A structured workflow minimizes the risk of error and exposure.

Pre-Experiment Checklist
  • Verify the chemical fume hood has a current certification sticker.

  • Ensure the safety shower and eyewash station are unobstructed.

  • Assemble all necessary PPE and inspect it for damage.

  • Prepare waste containers and label them appropriately before starting work.[9]

  • Review the procedure and identify potential hazards.

PPE Donning and Doffing Workflow

The following diagram outlines the critical sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) d1 1. Lab Coat d2 2. Inner Gloves (Laminate) d1->d2 d3 3. Outer Gloves (Nitrile) d2->d3 d4 4. Goggles & Face Shield d3->d4 f1 1. Outer Gloves (Contaminated) f2 2. Face Shield & Goggles f1->f2 f3 3. Lab Coat & Apron f2->f3 f4 4. Inner Gloves f3->f4 f5 5. Wash Hands f4->f5

Caption: PPE Donning and Doffing Sequence.

Disposal Plan: Waste Management Protocol

Improper disposal can endanger support staff and the environment. All waste must be treated as hazardous.

Waste Segregation
  • Liquid Waste: All solutions containing 2-Methoxyethyl methyl benzylphosphonate, including reaction mixtures and solvent rinses, must be collected in a dedicated, leak-proof, and compatible hazardous waste container.[9] Do not mix with other waste streams unless compatibility is confirmed.

  • Solid Waste: All contaminated solid materials (e.g., gloves, pipette tips, paper towels, silica gel) must be collected in a separate, clearly labeled hazardous waste container. Do not place these items in the regular trash.

  • Sharps: Contaminated needles or sharp objects must be placed in a designated sharps container for hazardous chemical waste.

Labeling and Storage
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "2-Methoxyethyl methyl benzylphosphonate," and any other components in the mixture.[9][16] The date of accumulation should also be noted.

  • Storage: Waste containers should be kept closed except when adding waste.[5] Store them in a secondary containment bin within the laboratory, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department. Follow all institutional and local regulations for hazardous waste disposal.[9]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[6][10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[15] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., vermiculite or sand) and personal protective equipment.[15] Collect the absorbed material in a sealed container for hazardous waste disposal. For large spills, evacuate the lab and contact your EHS department immediately.

References

  • Laboratory Safety. (2025, October 12). Google Cloud.
  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Google Cloud.
  • 6 Safety Practices for Highly Hazardous Lab Chemicals. (2021, April 6). Google Cloud.
  • Personal Protective Equipment Policy for Research Laboratories and Support Facilities. University of South Carolina.
  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf, NIH.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Minnesota.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Google Cloud.
  • Personal Protective Equipment. Environmental Health & Safety Services, Syracuse University.
  • Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth College.
  • Required Personal Protective Equipment Use in Campus Research Laboratories. Office of Environmental Health and Safety, Princeton University.
  • Material Safety Data Sheet - 2-Methoxyethyl ether, 99%. Cole-Parmer.
  • Safety Data Sheet: Bis(2-methoxyethyl) ether. Chemos GmbH&Co.KG.
  • Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. (2024, August 24). Google Cloud.
  • Material Safety Data Sheet - Diethyl benzylphosphonate. (2009, January 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - Diethyl benzylphosphonate. Fisher Scientific.
  • 2-Methoxyethanol - SAFETY DATA SHEET. (2024, September 24). Google Cloud.
  • Organophosphate Toxicity. (2023, November 12). StatPearls - NCBI Bookshelf, NIH.
  • SAFETY DATA SHEET - Methyl benzoate. (2025, November 7). Sigma-Aldrich.
  • SAFETY DATA SHEET - Benzyl benzoate. Merck Millipore.
  • ORGANOPHOSPHORUS COMPOUND, POISONOUS, N.O.S. | CAMEO Chemicals. NOAA.
  • Safety Data Sheet - Benzyl benzoate. DC Fine Chemicals.
  • SAFETY DATA SHEET - Benzyl benzoate. (2024, November 1). Merck Millipore.
  • SAFETY DATA SHEET - (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate. Fisher Scientific.
  • SAFETY DATA SHEET - (2-Methoxyethyl) acrylate. Merck Millipore.
  • SAFETY DATA SHEET - Bis(2-methoxyethyl) Ether. (2022, June 8). Spectrum Chemical.
  • Chemical Safety and Waste Management Manual. Google Cloud.
  • SAFETY DATA SHEET - Diethyl benzylphosphonate. Fisher Scientific.
  • SAFETY DATA SHEET - Diethyl benzylphosphonate. (2026, January 2). Thermo Fisher Scientific.

Sources

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